Product packaging for 2-(3-Chlorophenoxy)-N-ethylethanamine(Cat. No.:CAS No. 915923-34-1)

2-(3-Chlorophenoxy)-N-ethylethanamine

Cat. No.: B1416270
CAS No.: 915923-34-1
M. Wt: 199.68 g/mol
InChI Key: BTMVOFNZKPQLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Chlorophenoxy)-N-ethylethanamine is a substituted phenethylamine derivative of significant interest in chemical and neuropharmacological research. This compound, with the molecular formula C 10 H 14 ClNO and a molecular weight of 199.68 g/mol, features a phenoxyethylamine backbone substituted with a chlorine atom at the meta position of the phenyl ring and an ethyl group on the nitrogen atom . This specific molecular architecture is a key determinant of its physicochemical properties, including a predicted density of 1.087 g/cm³ and a boiling point of approximately 289.7°C . Scholarly investigations into chlorophenyl-substituted amines like this one have explored their interactions with various neurotransmitter systems, highlighting the importance of the chlorophenyl moiety in molecular recognition by biological targets . The compound serves as a valuable chemical scaffold for the design and synthesis of novel bioactive molecules, particularly in the study of receptor binding affinities and functional activities. It can be synthesized via optimized routes such as reductive amination or modern catalytic methods like the "borrowing hydrogen" technique, which allows for efficient and selective formation of the C-N bond . This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostics or therapeutics . Researchers can leverage this compound as a key intermediate or reference standard in medicinal chemistry, neuroscience, and the broader field of drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO B1416270 2-(3-Chlorophenoxy)-N-ethylethanamine CAS No. 915923-34-1

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMVOFNZKPQLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651116
Record name 2-(3-Chlorophenoxy)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-34-1
Record name 2-(3-Chlorophenoxy)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(3-Chlorophenoxy)-N-ethylethanamine, a key intermediate in various research and development applications. This document details established synthetic routes, provides model experimental protocols, and presents relevant chemical data to support advanced research and process development.

Introduction

This compound is a substituted phenoxyethylamine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. This guide focuses on the practical synthesis of this molecule, emphasizing reproducible and scalable methods.

Primary Synthesis Pathways

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with an alkyl halide. Two primary routes are proposed, differing in the sequence of ether formation and amination steps.

Route A: Two-Step Synthesis via a Halogenated Ether Intermediate

This pathway involves the initial formation of an ether linkage, followed by nucleophilic substitution with ethylamine.

  • Step 1: Ether Formation. 3-Chlorophenol is reacted with a dihaloalkane, such as 1-bromo-2-chloroethane, in the presence of a base to form the intermediate, 1-(2-bromoethoxy)-3-chlorobenzene.

  • Step 2: Amination. The resulting halogenated ether is then treated with ethylamine to yield the final product.

Route B: One-Step Synthesis (Direct Williamson Ether Synthesis)

This more direct approach involves the reaction of the pre-formed sodium salt of 3-chlorophenol with an N-substituted haloamine.

  • Step 1: Deprotonation. 3-Chlorophenol is deprotonated with a strong base, typically sodium hydroxide or sodium hydride, to form sodium 3-chlorophenoxide.

  • Step 2: Nucleophilic Substitution. The phenoxide then acts as a nucleophile, attacking 2-chloro-N-ethylethanamine (or its hydrochloride salt) to form the target molecule.

The following diagrams illustrate these synthetic strategies.

Synthesis_Pathways cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Step Synthesis A_start1 3-Chlorophenol A_intermediate 1-(2-Bromoethoxy)-3-chlorobenzene A_start1->A_intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) A_start2 1-Bromo-2-chloroethane A_start2->A_intermediate A_product This compound A_intermediate->A_product Excess Ethylamine Solvent (e.g., Ethanol) A_start3 Ethylamine A_start3->A_product B_start1 3-Chlorophenol B_intermediate Sodium 3-chlorophenoxide B_start1->B_intermediate Base (e.g., NaOH, NaH) Solvent (e.g., DMF) B_product This compound B_intermediate->B_product Heat B_start2 2-Chloro-N-ethylethanamine (or hydrochloride salt) B_start2->B_product

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. These protocols are based on established procedures for analogous compounds and are designed to be adaptable for laboratory-scale synthesis.

Route A: Two-Step Synthesis

Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

  • Reagents and Setup:

    • 3-Chlorophenol (1.0 eq)

    • 1-Bromo-2-chloroethane (1.5 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone (as solvent)

    • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 3-chlorophenol, acetone, and potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromo-2-chloroethane to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude 1-(2-bromoethoxy)-3-chlorobenzene by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Reagents and Setup:

    • 1-(2-Bromoethoxy)-3-chlorobenzene (1.0 eq)

    • Ethylamine (aqueous solution, e.g., 70%, or condensed gas) (excess, >3 eq)

    • Ethanol (as solvent)

    • A sealed pressure vessel or a round-bottom flask with a dry-ice condenser.

  • Procedure:

    • In the reaction vessel, dissolve 1-(2-bromoethoxy)-3-chlorobenzene in ethanol.

    • Cool the solution in an ice bath and add the excess ethylamine.

    • Seal the vessel and heat the mixture to 50-70 °C for 12-24 hours.

    • After cooling to room temperature, carefully vent the vessel.

    • Remove the solvent and excess ethylamine under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by vacuum distillation or column chromatography to obtain pure this compound.

Route B: One-Step Synthesis
  • Reagents and Setup:

    • 3-Chlorophenol (1.0 eq)

    • Sodium hydroxide (NaOH) or Sodium hydride (NaH) (1.1 eq)

    • 2-Chloro-N-ethylethanamine hydrochloride (1.0 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (as solvent)

    • A round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Procedure:

    • To a solution of 3-chlorophenol in DMF under a nitrogen atmosphere, add sodium hydroxide or sodium hydride portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phenoxide.

    • Add 2-chloro-N-ethylethanamine hydrochloride to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the expected product.

Table 1: Properties of Key Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3-ChlorophenolC₆H₅ClO128.56214
1-Bromo-2-chloroethaneC₂H₄BrCl143.42107
EthylamineC₂H₇N45.0816.6
2-Chloro-N-ethylethanamine HClC₄H₁₁Cl₂N144.04N/A (solid)
This compound C₁₀H₁₄ClNO 200.68 Predicted: ~130-140 (at reduced pressure)

Table 2: Representative Reaction Conditions and Expected Outcomes

RouteKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield
A 3-Chlorophenol, 1-Bromo-2-chloroethane, EthylamineAcetone, EthanolReflux, 50-7024-48 (total)50-70%
B 3-Chlorophenol, NaOH, 2-Chloro-N-ethylethanamine HClDMF80-1006-1260-80%

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow and Logic

The overall workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow start Select Synthesis Route (A or B) reagents Reagent Preparation and Stoichiometric Calculation start->reagents reaction Perform Chemical Reaction (under controlled conditions) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Quenching, Extraction, Washing) monitoring->workup Proceed upon completion purification Purification of Crude Product (Distillation or Chromatography) workup->purification characterization Characterization of Pure Product (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: General experimental workflow for synthesis and purification.

Conclusion

This guide outlines two robust and adaptable synthetic pathways for this compound. Route B, the one-step Williamson ether synthesis, is generally preferred for its efficiency and potentially higher yields. The provided experimental protocols and data serve as a valuable resource for researchers in the planning and execution of this synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product. Further optimization of these protocols may be necessary to achieve desired yields and purity for specific applications.

Technical Guide: Physicochemical Properties of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 2-(3-Chlorophenoxy)-N-ethylethanamine. Due to a lack of available experimental data for this specific secondary amine, this document presents calculated properties, data from the closely related primary amine analogue, 2-(3-Chlorophenoxy)ethylamine, and comprehensive experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and development of related compounds.

Introduction

This compound is a secondary amine derivative of the aryloxyethylamine class. Compounds in this class are of interest in medicinal chemistry and materials science due to their structural motifs which can interact with various biological targets. A thorough understanding of the physicochemical properties of a compound is fundamental for its development, influencing aspects such as its formulation, bioavailability, and interaction with biological systems. This document outlines the known and predicted properties of this compound and provides standardized protocols for their experimental verification.

Chemical Structure and Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄ClNO

  • Molecular Weight: 200.68 g/mol

  • Chemical Structure:

Physicochemical Data

PropertyThis compound (Target Compound)2-(3-Chlorophenoxy)ethylamine (Primary Amine Analogue)
Molecular Formula C₁₀H₁₄ClNOC₈H₁₀ClNO[1]
Molecular Weight 200.68 g/mol (Calculated)171.62 g/mol [1]
Boiling Point Data not available148-150 °C at 16 Torr[1]; 250-253 °C (Estimated)[2]
Melting Point Data not available (likely a liquid at RT)49.72 °C (Estimated)[2]
Density Data not available1.16 - 1.178 g/cm³ (Estimated)[1][2]
Water Solubility Data not available4294 - 4594 mg/L (Estimated)[2]
pKa Data not availableData not available
Flash Point Data not available150.34 °C (Estimated)[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of a secondary amine like this compound.

Melting Point Determination (for solid salts)

The free base of this compound is predicted to be a liquid at room temperature. Its hydrochloride or other salt form would be a solid, for which a melting point can be determined.

  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. This method is a key indicator of purity.[3][4]

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Ensure the sample (e.g., the hydrochloride salt of the amine) is completely dry and finely powdered using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[5]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[3]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

Boiling Point Determination
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

  • Apparatus: Thiele tube or micro boiling point apparatus, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath).[7]

  • Procedure (Thiele Tube Method):

    • Add 0.5-1 mL of the liquid amine to a small test tube.

    • Place a capillary tube, with its sealed end pointing up, into the test tube.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[7]

    • Heat the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will bubble out.[7]

    • Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor has displaced all the air.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7]

Solubility Determination
  • Principle: Solubility is determined by adding a solute to a solvent until a saturated solution is formed. Qualitative assessment involves observing miscibility in various solvents.[8][9]

  • Apparatus: Test tubes, vortex mixer, droppers or pipettes.

  • Procedure (Qualitative):

    • Label a series of test tubes for each solvent to be tested (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, diethyl ether).

    • Add approximately 1 mL of each solvent to its respective test tube.

    • Add 2-3 drops of the liquid amine to each test tube.

    • Vigorously mix the contents of each tube using a vortex mixer for 30-60 seconds.

    • Allow the tubes to stand and observe for homogeneity.

    • Record the compound as soluble (forms a single clear phase), partially soluble (cloudy or forms an emulsion), or insoluble (forms distinct layers).[10]

    • For water-soluble amines, the pH of the resulting solution can be tested with pH paper; a basic pH is expected.[10] Amines are generally expected to be soluble in acidic solutions like 5% HCl due to the formation of a water-soluble ammonium salt.[11]

pKa Determination
  • Principle: The pKa is a measure of the acidity of the conjugate acid of the amine. Potentiometric titration is a common method where a solution of the amine is titrated with a strong acid, and the pH is measured as a function of the volume of titrant added.[12] The pKa corresponds to the pH at the half-equivalence point.

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and stir bar.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Accurately prepare a dilute solution of the amine (e.g., 0.01 M) in deionized water. A co-solvent like ethanol may be used if water solubility is low.

    • Place a known volume of the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Fill a burette with a standardized strong acid titrant (e.g., 0.1 M HCl).

    • Record the initial pH of the amine solution.

    • Add the acid titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[12]

    • Continue the titration well past the equivalence point (the point of rapid pH change).

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.

    • The pH at the volume of titrant that is exactly half of the equivalence point volume is the pKa of the conjugate acid of the amine.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel amine compound.

G cluster_0 Physicochemical Characterization Workflow start Obtain Pure Amine Sample physical_state Determine Physical State (Liquid or Solid at RT) start->physical_state solubility_test Qualitative Solubility Screen (Water, Acid, Base, Organic Solvents) physical_state->solubility_test thermal_analysis Thermal Properties solubility_test->thermal_analysis pka_determination pKa Determination (Potentiometric Titration) solubility_test->pka_determination boiling_point Boiling Point Determination thermal_analysis->boiling_point If Liquid melting_point Melting Point Determination (for solid or salt form) thermal_analysis->melting_point If Solid data_compilation Compile Data & Report boiling_point->data_compilation melting_point->data_compilation pka_determination->data_compilation

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While experimental data on this compound remains elusive, this guide provides a comprehensive framework for its study. By utilizing the calculated properties, data from close analogues, and the detailed experimental protocols provided, researchers can effectively characterize this compound. The outlined procedures are robust and widely applicable for the analysis of novel secondary amines, ensuring data quality and consistency in research and development settings.

References

Spectroscopic Data for 2-(3-Chlorophenoxy)-N-ethylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-(3-Chlorophenoxy)-N-ethylethanamine. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for the acquisition of such data are provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components: a 3-chlorophenoxy group, an ethyl group, and a secondary amine linkage.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (ppm)MultiplicityIntegrationNotes
Ar-H6.8 - 7.3m4HProtons on the chlorophenyl ring.
O-CH₂~4.0t2HMethylene protons adjacent to the ether oxygen.
N-CH₂ (ethoxy)~2.9t2HMethylene protons adjacent to the nitrogen.
N-CH₂ (ethyl)~2.7q2HMethylene protons of the N-ethyl group.
NH1.0 - 3.0br s1HAmine proton; chemical shift is concentration and solvent dependent.
CH₃~1.1t3HMethyl protons of the N-ethyl group.

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)Notes
Ar-C (C-O)~158Carbon attached to the ether oxygen.
Ar-C (C-Cl)~135Carbon attached to chlorine.
Ar-C115 - 130Other aromatic carbons.
O-CH₂~68Methylene carbon adjacent to the ether oxygen.
N-CH₂ (ethoxy)~49Methylene carbon adjacent to the nitrogen.
N-CH₂ (ethyl)~47Methylene carbon of the N-ethyl group.
CH₃~15Methyl carbon of the N-ethyl group.

Table 3: Predicted IR Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500Weak-Medium, SharpCharacteristic of secondary amines.[1]
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium-Strong
C=C Stretch (Aromatic)1400 - 1600Medium
C-O Stretch (Aryl Ether)1200 - 1250Strong
C-N Stretch1000 - 1250Medium
C-Cl Stretch600 - 800Strong

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
201/203[M]⁺Molecular ion peak, showing a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
157/159[M - C₂H₄N]⁺Loss of the ethylaminoethylene group.
128/130[ClC₆H₄O]⁺Chlorophenoxy cation.
72[C₄H₁₀N]⁺N-ethylethanamine fragment.
58[C₃H₈N]⁺Alpha-cleavage product.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2][3][4][5]

    • The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules. For compounds with exchangeable protons like amines, DMSO-d₆ can be useful for observing the N-H signal.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300-500 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75-125 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp. This method requires minimal sample preparation.

  • Sample Preparation (Liquid Film):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before running the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.

    • Alternatively, direct infusion via a syringe pump can be used for Electrospray Ionization (ESI) or other soft ionization techniques.

  • Ionization Method (Electron Ionization - EI for GC-MS):

    • Ionization Energy: 70 eV (standard for library matching).[6]

    • This is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[6]

  • Ionization Method (Electrospray Ionization - ESI for LC-MS or direct infusion):

    • This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.

  • Mass Analyzer Parameters:

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Scan Rate: Typically 1-2 scans per second.

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of the M+2 peak in a ~3:1 ratio is characteristic of a compound containing one chlorine atom.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Major fragmentation pathways for amines often involve alpha-cleavage.[7][8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Interpretation (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum Interpretation (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Interpretation (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the solubility and stability of 2-(3-Chlorophenoxy)-N-ethylethanamine. This guide synthesizes available information on closely related compounds and provides generalized experimental protocols. All data for related compounds should be considered as estimations for the target molecule.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is paramount for its development, formulation, and effective application. This technical guide provides a summary of predicted physicochemical properties based on structurally similar compounds and outlines detailed experimental protocols for their determination.

Physicochemical Properties

No specific experimental data for this compound was found in the public domain. However, data for the closely related compounds, 2-(3-chlorophenoxy)-N,N-diethylethanamine and 2-(3-Chlorophenoxy)ethylamine, can provide valuable insights.

Table 1: Predicted Physicochemical Properties of Related Compounds

Property2-(3-chlorophenoxy)-N,N-diethylethanamine2-(3-Chlorophenoxy)ethylamine
CAS Number 57026-74-1[1]6488-00-2[2]
Molecular Formula C12H18ClNO[1]C8H10ClNO[2][3]
Molecular Weight 227.73 g/mol [1]171.62 g/mol [3]
Boiling Point 127-130 °C (at 0.5 Torr)[1]250.24 °C (Predicted)[2]
Density 1.058 ± 0.06 g/cm³ (Predicted)[1]1.16 g/cm³ (Predicted)[2]
Water Solubility Not available4294.4 mg/L (Predicted)[2]
LogP (XLogP3) Not available1.6[3]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of aromatic amines and phenoxy derivatives, which can be adapted for this compound.

Solubility Determination

Objective: To determine the equilibrium solubility of the test compound in various solvents.

Materials:

  • This compound

  • Solvents: Purified water, phosphate buffer (pH 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC/MS)

Methodology:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the test compound in a highly soluble solvent (e.g., DMSO).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the test compound to vials containing a known volume of each solvent.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After incubation, visually inspect the vials for the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantification:

    • Analyze the diluted supernatant using a validated HPLC or GC/MS method to determine the concentration of the dissolved compound.[4][5]

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify by HPLC/GC-MS F->G

Fig. 1: Experimental workflow for solubility determination.
Stability Testing

Objective: To evaluate the stability of the test compound under various stress conditions to identify potential degradation pathways and determine its shelf-life.

Materials:

  • This compound

  • Forced degradation solutions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Analytical instrumentation (HPLC, LC-MS)

Methodology (Forced Degradation Study): [6]

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Incubate samples at elevated temperatures (e.g., 60 °C) for a specified duration.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC or LC-MS.

  • Oxidative Degradation:

    • Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and analyze at different time intervals.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to high temperatures (e.g., 60-80 °C) in a stability chamber.

    • Analyze samples at predetermined time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the exposed samples and compare them with samples stored in the dark.

Analysis:

  • Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Identify and characterize major degradation products using LC-MS.

Potential Degradation Pathways

Chlorophenoxy compounds are known to undergo degradation through several pathways, including cleavage of the ether bond, hydroxylation of the aromatic ring, and further oxidation.

Potential Degradation Pathway of this compound:

G A This compound B 3-Chlorophenol A->B Ether cleavage C N-ethylethanamine A->C Ether cleavage D Hydroxylated intermediates B->D Hydroxylation E Ring-opened products D->E Oxidative cleavage

Fig. 2: Potential degradation pathways.

Conclusion

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is no specific published data on the biological activity, experimental protocols, or signaling pathways associated with 2-(3-Chlorophenoxy)-N-ethylethanamine. Therefore, this document serves as a prospective guide for researchers, outlining a hypothetical framework for the initial investigation of this novel chemical entity. The proposed methodologies and potential activities are extrapolated from the known biological effects of structurally related phenoxy and ethanamine derivatives.

Introduction

This compound is a synthetic molecule containing a chlorophenoxy group linked to an N-ethylethanamine moiety. While this specific compound is not characterized in the current scientific literature, its structural motifs are present in a variety of biologically active molecules. The chlorophenoxy group is a common feature in herbicides, such as 2,4-D, which act as synthetic auxins[1][2]. Additionally, various phenoxy derivatives have been explored for a range of pharmacological activities, including as potential selective COX-2 inhibitors[3]. The ethanamine side chain is a key component of many physiologically active compounds, including monoamine oxidase inhibitors[4].

Given the absence of specific data, this guide will propose a structured research program to elucidate the potential biological activities of this compound. The focus will be on initial screening and characterization, providing a roadmap for researchers in drug discovery and development.

Proposed Initial Biological Screening

To begin to understand the potential biological activity of this compound, a tiered screening approach is recommended. This would involve a series of in vitro assays to identify any significant biological effects.

Primary Screening: Receptor Binding and Enzyme Inhibition Assays

Based on the structural components of the molecule, a primary screen should focus on targets associated with phenoxy and ethanamine derivatives.

Table 1: Proposed Primary In Vitro Screening Targets

Target ClassSpecific Target ExamplesRationale
Monoamine Oxidases MAO-A, MAO-BThe N-ethylethanamine moiety is structurally related to known MAO inhibitors[4].
Cyclooxygenases COX-1, COX-2Phenoxyacetic acid derivatives have shown COX inhibitory activity[3].
Herbicide Targets Auxin binding proteinsThe chlorophenoxy group is a key feature of auxin-like herbicides[1][2].
Adrenergic Receptors α1, α2, β1, β2Many phenoxyethanamine derivatives interact with adrenergic receptors.
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT Transporter (SERT)Structural similarities to certain serotonin receptor ligands.
Dopamine Receptors D1, D2, Dopamine Transporter (DAT)Potential for interaction based on the ethanamine side chain.
Experimental Protocols: A General Framework

While specific protocols would be assay-dependent, a general workflow for an initial enzyme inhibition or receptor binding assay is outlined below.

Diagram 1: General Workflow for In Vitro Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution Series D Incubate Compound with Enzyme/Receptor A->D B Prepare Assay Buffer B->D C Prepare Enzyme/Receptor and Substrate/Ligand C->D E Add Substrate/Radioligand D->E F Incubate for Defined Time and Temperature E->F G Measure Signal (e.g., Fluorescence, Radioactivity) F->G H Data Analysis (IC50/Ki Determination) G->H

Caption: A generalized workflow for in vitro enzyme or receptor assays.

Detailed Methodologies:

  • Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions would then be prepared in the appropriate assay buffer.

  • Enzyme Inhibition Assay (e.g., MAO-A):

    • Recombinant human MAO-A would be pre-incubated with varying concentrations of the test compound.

    • A fluorescent substrate (e.g., Amplex Red) would be added to initiate the reaction.

    • The reaction would be incubated at 37°C for a specified time.

    • The fluorescence signal, proportional to enzyme activity, would be measured using a plate reader.

    • Data would be normalized to positive and negative controls to calculate percent inhibition and subsequently the IC50 value.

  • Receptor Binding Assay (e.g., Adrenergic Receptor):

    • Cell membranes expressing the target receptor would be incubated with a known radioligand and varying concentrations of the test compound.

    • The mixture would be incubated to allow for competitive binding.

    • The bound and free radioligand would be separated by filtration.

    • The amount of bound radioactivity would be quantified using a scintillation counter.

    • The data would be used to determine the Ki (inhibition constant) of the test compound.

Potential Signaling Pathways to Investigate

Should the primary screening reveal significant activity at a particular target, further investigation into the downstream signaling pathways would be warranted.

Diagram 2: Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 2-(3-Chlorophenoxy)- N-ethylethanamine Receptor GPCR Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins

Caption: A potential GPCR signaling cascade that could be investigated.

If this compound is found to interact with a GPCR, such as an adrenergic or serotonin receptor, the following steps would be logical follow-ups:

  • Determine Agonist vs. Antagonist Activity: Functional assays, such as measuring changes in second messenger levels (e.g., cAMP, IP3), would be employed.

  • Downstream Target Analysis: Western blotting could be used to assess the phosphorylation state of key downstream signaling proteins (e.g., ERK, CREB).

  • Cellular Phenotype Assessment: Assays measuring relevant cellular responses, such as proliferation, apoptosis, or changes in gene expression, would provide further insight into the compound's biological effect.

Conclusion and Future Directions

While there is currently no available data on the biological activity of this compound, its chemical structure suggests several plausible avenues for investigation. The proposed research framework, starting with broad in vitro screening and progressing to more detailed mechanistic studies, provides a clear path for the initial characterization of this novel compound. The findings from such a program would be crucial in determining if this compound holds any potential for development as a therapeutic agent, an agricultural chemical, or a tool compound for further scientific research. Future studies should also include absorption, distribution, metabolism, and excretion (ADME) profiling, as well as in vivo efficacy and toxicity studies, should promising in vitro activity be identified.

References

An In-depth Technical Guide to 2-(3-Chlorophenoxy)-N-ethylethanamine as a Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-N-ethylethanamine, a research chemical intermediate with potential applications in the synthesis of novel pharmacologically active compounds. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogues and general synthetic methodologies for phenoxyethanamine derivatives. The document covers its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and potential research applications based on the biological activities of similar structures. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound belongs to the class of phenoxyethanamine derivatives, a scaffold of significant interest in medicinal chemistry. The presence of a substituted phenoxy group linked to an ethylamine chain provides a versatile backbone for the development of compounds targeting a range of biological systems. The 3-chloro substitution on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to favorable pharmacokinetic and pharmacodynamic profiles in derivative compounds. While direct studies on this compound are not extensively documented in public literature, its structural similarity to known bioactive molecules suggests its utility as a valuable intermediate in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNOCalculated
Molecular Weight 213.70 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low melting solidInferred from similar compounds
Boiling Point Predicted: > 250 °CInferred from similar compounds
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in waterInferred from structural features
pKa (amine) Predicted: 9-10Inferred from similar secondary amines

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is a two-step process. The first step involves the Williamson ether synthesis to form the phenoxyethanol intermediate, followed by a subsequent conversion of the hydroxyl group to an amine.

Proposed Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination 3-Chlorophenol 3-Chlorophenol 2-(3-Chlorophenoxy)ethanol 2-(3-Chlorophenoxy)ethanol 3-Chlorophenol->2-(3-Chlorophenoxy)ethanol 1. Base 2. 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol Base (e.g., NaOH) Base (e.g., NaOH) Solvent (e.g., H2O/Toluene) Solvent (e.g., H2O/Toluene) 2-(3-Chlorophenoxy)ethyl chloride 2-(3-Chlorophenoxy)ethyl chloride 2-(3-Chlorophenoxy)ethanol->2-(3-Chlorophenoxy)ethyl chloride SOCl2 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) This compound This compound 2-(3-Chlorophenoxy)ethyl chloride->this compound Ethylamine Ethylamine (CH3CH2NH2) Ethylamine (CH3CH2NH2)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are generalized based on procedures for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(3-Chlorophenoxy)ethanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol (1 equivalent) in a suitable solvent system such as aqueous sodium hydroxide.

  • Addition of Reagent: To the stirred solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(3-chlorophenoxy)ethanol.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Chlorination of the Alcohol: In a fume hood, dissolve the purified 2-(3-chlorophenoxy)ethanol (1 equivalent) in an anhydrous solvent such as dichloromethane. Cool the solution in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Removal of Excess Reagent: Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(3-chlorophenoxy)ethyl chloride. This intermediate can often be used in the next step without further purification.

  • N-Alkylation: Dissolve the crude 2-(3-chlorophenoxy)ethyl chloride in a suitable solvent like acetonitrile or ethanol. Add an excess of ethylamine (2-3 equivalents) and a base such as potassium carbonate (1.5 equivalents).

  • Reaction Conditions: Heat the mixture in a sealed vessel or under reflux for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water to remove excess ethylamine and its salts.

  • Purification: Dry the organic layer and concentrate. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Potential Applications in Research and Drug Development

While specific applications of this compound are not documented, the broader class of phenoxyethanamine derivatives has been explored for various pharmacological activities. This intermediate can serve as a starting point for the synthesis of compounds with potential therapeutic value.

Logical Workflow for Drug Discovery

G A 2-(3-Chlorophenoxy)- N-ethylethanamine (Intermediate) B Chemical Modification (e.g., Acylation, Alkylation, Reductive Amination) A->B C Library of Novel Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing the target intermediate.

Potential Therapeutic Areas

Based on the known activities of related phenoxy derivatives, research efforts utilizing this intermediate could focus on:

  • Antimicrobial Agents: Phenoxy moieties are present in some antimicrobial compounds.

  • Antihypertensive Agents: Certain phenoxypropanolamines are known beta-blockers.

  • Anti-inflammatory Agents: The phenoxyacetic acid scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antidepressants and Anxiolytics: Modification of the ethylamine side chain can lead to compounds with activity on the central nervous system.

Conclusion

This compound represents a promising, yet underexplored, research chemical intermediate. Its synthesis is achievable through established chemical transformations, and its structure provides a versatile platform for the generation of diverse chemical libraries for drug discovery. This guide provides a foundational understanding for researchers and scientists looking to leverage this and similar molecules in their research endeavors. Further investigation is warranted to fully characterize this compound and explore its potential in the synthesis of novel therapeutic agents.

Uncharted Territory: A Technical Guide to the Safe Handling of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific toxicological or safety data for 2-(3-Chlorophenoxy)-N-ethylethanamine has been found in publicly available literature. This guide is therefore based on a preliminary hazard assessment of its constituent structural motifs and established best practices for handling novel chemical entities. All procedures must be conducted with the utmost caution by trained personnel within a controlled laboratory environment.

This technical guide is intended for researchers, scientists, and drug development professionals who may be working with this compound, a compound for which specific safety and handling protocols have not been established. The core of this document is a risk assessment framework based on structural analogy, providing inferred potential hazards and rigorous handling precautions.

Preliminary Hazard Assessment by Structural Analogy

This compound is comprised of three key structural components: a chlorophenoxy group, an aromatic ether linkage, and an N-ethylethanamine side chain. The potential hazards are inferred from the known toxicological profiles of compounds containing these functional groups.

Inferred Physicochemical and Toxicological Properties

The following tables summarize the anticipated properties and hazards. These are estimations and must be verified through experimental analysis under safe laboratory conditions.

Table 1: Inferred Physical and Chemical Properties

PropertyInferred Value/CharacteristicRationale/Notes
Physical StateLikely a liquid or low-melting solid at room temperature.Based on similar aromatic amines and ethers.
Boiling PointTo be determined experimentally.Expected to be elevated due to molecular weight and polar groups.
SolubilityLikely sparingly soluble in water; soluble in organic solvents.Aromatic and ether components suggest hydrophobicity.
StabilityPotentially forms explosive peroxides upon prolonged exposure to air and light.[1][2]A characteristic of ether-containing compounds.[1][2]
IncompatibilitiesStrong oxidizing agents, strong acids.Common incompatibilities for amines and ethers.

Table 2: Inferred Toxicological Profile

Hazard ClassInferred Potential Hazard and SymptomsRationale/Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Moderate to high toxicity anticipated. May cause nausea, vomiting, and gastrointestinal distress.[3][4]Chlorophenoxy herbicides can cause these effects upon ingestion.[3][4]
Skin Corrosion/Irritation Expected to be a skin irritant.[3] Prolonged contact may lead to dermatitis.Chlorophenoxy compounds are known skin irritants.[3]
Eye Damage/Irritation Expected to be a severe eye irritant.Common for amines and halogenated aromatic compounds.
Respiratory Sensitization Vapors may be irritating to the respiratory tract.Aromatic amines and ethers can cause respiratory irritation.[2][5]
Germ Cell Mutagenicity Data not available. Assume potential mutagen until tested.Prudent practice for novel chemical entities.
Carcinogenicity Data not available. Some chlorophenoxy herbicides are classified as possibly carcinogenic to humans (IARC Group 2B).[4]Based on the chlorophenoxy structural component.[4]
Reproductive Toxicity Data not available. Assume potential reproductive toxicant until tested.Prudent practice for novel chemical entities.
Specific Target Organ Toxicity (Single Exposure) Central Nervous System (CNS): May cause dizziness, drowsiness, headache, and narcosis.[2][5]Ether compounds are known to have anesthetic effects.[2][5]
Specific Target Organ Toxicity (Repeated Exposure) Liver and Kidneys: Potential for damage with chronic exposure.Chlorophenoxy herbicides have been associated with renal failure in severe poisonings.[3][6]

Experimental Protocols: Standard Operating Procedure for a Novel Chemical Entity

The following is a generalized Standard Operating Procedure (SOP) for handling this compound. This SOP should be adapted to specific laboratory conditions and experimental designs.

2.1. Risk Assessment and Authorization

  • A comprehensive, documented risk assessment must be completed before any work begins.[7][8][9] This should consider the quantity of substance used, the nature of the procedure (e.g., heating, distillation), and potential for aerosol generation.

  • The risk assessment must be reviewed and approved by the Principal Investigator and the institution's Environmental Health and Safety (EHS) department.

  • All personnel must receive documented training on this SOP and the specific hazards of the compound.[10]

2.2. Engineering Controls

  • All handling of this compound (weighing, transfers, reactions) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • A safety shower and eyewash station must be readily accessible and tested regularly.

2.3. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[12]

  • Hand Protection: Use chemically resistant gloves. Given the unknown permeation characteristics, double-gloving with nitrile or neoprene gloves is recommended.[13][14] Gloves must be inspected before use and changed immediately upon contamination.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

2.4. Chemical Handling and Storage

  • Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials (e.g., strong oxidizing agents).[1] The container must be clearly labeled with the chemical name, a statement of its unknown hazards, and the date received.

  • Peroxide Formation: Due to the ether linkage, this compound may form explosive peroxides.[1][2] Containers should be dated upon opening. A protocol for peroxide testing should be established if the material is stored for extended periods (e.g., > 6 months after opening).

  • Transport: When transporting the chemical outside of the fume hood, use sealed, shatter-resistant secondary containers.

2.5. Spill and Emergency Procedures

  • Minor Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact EHS. Prevent entry and wait for the emergency response team.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

2.6. Waste Disposal

  • All waste materials contaminated with this compound must be treated as hazardous waste.

  • Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualized Workflows and Logical Relationships

The following diagrams provide visual guidance for the assessment and handling of novel chemical compounds like this compound.

G cluster_0 Phase 1: Pre-Handling Assessment cluster_1 Phase 2: Experimental Work A Identify New Chemical (e.g., this compound) B Conduct Literature Search (SDS, Toxicology Data) A->B C Data Available? B->C D Analyze Structural Analogues (Chlorophenoxy, Ether, Amine) C->D No G Obtain PI & EHS Approval C->G Yes (Review & Adapt) E Perform Preliminary Hazard Assessment D->E F Develop Provisional SOP and Risk Assessment E->F F->G H Conduct Small-Scale Experiments Only G->H I Observe for Unexpected Reactivity or Hazards H->I J Refine SOP and Risk Assessment with New Data I->J J->H Iterate as Needed

Caption: Workflow for assessing a new chemical entity.

PPE_Selection start Start: Procedure with This compound ppe_base Minimum PPE: - Safety Goggles - Lab Coat - Double Nitrile/Neoprene Gloves - Closed-toe Shoes start->ppe_base q_volatile Aerosol or Vapor Generation (e.g., heating, sonicating)? q_splash Significant Splash Risk (e.g., large volume transfer)? q_volatile->q_splash No ppe_respirator Consult EHS for Respirator Selection q_volatile->ppe_respirator Yes ppe_face_shield Add Face Shield q_splash->ppe_face_shield Yes end_node Proceed with Caution q_splash->end_node No ppe_base->q_volatile ppe_face_shield->end_node ppe_respirator->q_splash

Caption: Decision pathway for selecting appropriate PPE.

References

2-(3-Chlorophenoxy)-N-ethylethanamine derivatives and analogues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(3-Chlorophenoxy)-N-ethylethanamine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, pharmacology, structure-activity relationships (SAR), and experimental evaluation of this compound derivatives and their analogues. This class of compounds, characterized by a substituted phenoxy ether linked to an ethylamine moiety, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members. Notably, analogues have shown potential as dopamine receptor ligands, highlighting their relevance in the development of novel therapeutics for neurological and psychiatric disorders. This document details synthetic methodologies, summarizes key pharmacological data, and provides standardized protocols for relevant biological assays to facilitate further research and development in this area.

Chemistry and Synthesis

The synthesis of this compound derivatives typically follows a convergent synthetic strategy. The core structure is generally assembled via two key transformations: the formation of the phenoxy ether bond and the subsequent introduction of the ethylamine side chain or its N-substituted variants.

A common and effective method for creating the ether linkage is the Williamson ether synthesis. This involves the reaction of a substituted phenol (in this case, 3-chlorophenol) with a halo-ethanol derivative under basic conditions. The resulting phenoxy-ethanol intermediate can then be converted to a more reactive leaving group (e.g., a tosylate or a halide) before being subjected to nucleophilic substitution by the desired amine.

Alternatively, the phenoxide can react directly with a halo-ethylamine derivative. The choice of route may depend on the availability of starting materials and the desired substitutions on the amine.

General Synthetic Workflow

The logical flow for the synthesis of these compounds is depicted below. This pathway illustrates the key stages from commercially available starting materials to the final target molecules.

G A 3-Chlorophenol C Base (e.g., K2CO3, NaH) Solvent (e.g., Acetone, DMF) A->C B 2-Haloethanol (e.g., 2-Bromoethanol) B->C D 2-(3-Chlorophenoxy)ethanol C->D Williamson Ether Synthesis E Halogenating Agent (e.g., SOCl2, PBr3) D->E F 1-Chloro-2-(3-chlorophenoxy)ethane E->F Halogenation H Final Product: This compound Derivative F->H Amination G Ethylamine or N-substituted ethylamine G->H

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

The following protocol is adapted from established procedures for synthesizing analogous N-(2-phenoxyethyl) amines and serves as a representative example.[1]

Step 1: Synthesis of 2-bromoethyl-3-chlorophenyl ether

  • To a stirred solution of 3-chlorophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Add 1,2-dibromoethane (2-3 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 2-bromoethyl-3-chlorophenyl ether intermediate.

Step 2: Synthesis of this compound

  • Dissolve the 2-bromoethyl-3-chlorophenyl ether (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Add an excess of ethylamine (typically 3-5 equivalents) to the solution. The excess amine also acts as the base to neutralize the HBr formed.

  • Heat the reaction mixture in a sealed vessel at 60-80°C for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and evaporate the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized. For the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry under vacuum.

Pharmacology and Structure-Activity Relationships (SAR)

While data on this compound itself is limited, studies on closely related analogues, such as derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine, provide significant insights into the potential pharmacology of this class.[2] These compounds have been investigated primarily as dopamine (DA) receptor ligands.

The core pharmacophore appears to be the (chlorophenoxy)ethylamine structure. Modifications to this scaffold, particularly at the amine terminus, have profound effects on receptor affinity and selectivity.

Key SAR Insights:

  • Nitrogen Substitution: Introducing alkyl or arylalkyl groups on the nitrogen atom significantly influences activity at dopamine receptors. For instance, the introduction of two n-propyl groups on a related scaffold was found to double the affinity for D2 binding sites.[2]

  • Nature of N-Substituents: Substituting one n-propyl group with various alkylphenyl groups (e.g., 2-phenylethyl) can increase affinity for the D2 subtype by as much as 19- to 36-fold.[2] This suggests that the D2 receptor possesses a lipophilic pocket that can accommodate these larger substituents.

  • Receptor Selectivity: Strategic substitution on the nitrogen atom can enhance selectivity for the D2 receptor over the D1 receptor.[2]

  • Functional Activity: In functional assays, such as adenylate cyclase inhibition, many of these N-substituted analogues behave as potent D2 agonists, in some cases more effective than dopamine itself.[2]

Quantitative Pharmacological Data

The following table summarizes the pharmacological effects observed for N-substituted analogues of a closely related 2-(4-chloro-3-hydroxyphenyl)ethylamine scaffold, which serves as a proxy for the potential activity of the title compound class.[2]

Compound ModificationTarget(s)Observed EffectPotency/Efficacy
Parent Amine D1/D2 ReceptorsDopamine Receptor LigandBaseline Affinity
N,N-di-n-propyl substitution D1/D2 ReceptorsIncreased D2 affinity, decreased D1 affinity2x D2 affinity vs. parent
N-n-propyl, N-alkylphenyl substitution D2 ReceptorSubstantial increase in D2 affinity19x to 36x D2 affinity vs. parent
Various N-substitutions D2 Receptor (Functional)D2 receptor agonismSome analogues more effective than Dopamine
Various N-substitutions D1 Receptor (Functional)D1 receptor agonismLess effective than Dopamine

Potential Signaling Pathways

Given the evidence that analogues act as potent D2 dopamine receptor agonists, their primary signaling pathway is likely the inhibition of adenylyl cyclase.[2] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist leads to the dissociation of the G-protein subunits, and the Gαi subunit directly inhibits the adenylyl cyclase enzyme. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to downstream changes in cellular activity, such as modulation of protein kinase A (PKA) and ion channel function.

G cluster_membrane Cell Membrane receptor D2 Dopamine Receptor (Gi-coupled GPCR) g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Gαi inhibits ligand Agonist (e.g., Phenoxyethylamine derivative) ligand->receptor Binds & Activates atp ATP camp cAMP atp->camp Conversion AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Neuronal Excitability) pka->response Phosphorylates Targets

Caption: Postulated D2 receptor-mediated signaling pathway for agonist analogues.

Key Experimental Methodologies

To characterize the pharmacological profile of novel this compound derivatives, a D2 receptor-mediated adenylate cyclase inhibition assay is a critical tool.

Protocol: D2-Mediated Adenylate Cyclase Inhibition Assay

This protocol is based on standard methods for measuring D2 agonist activity in brain tissue homogenates.[2]

  • Tissue Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).

  • Assay Reaction:

    • In a microcentrifuge tube, combine the membrane homogenate, assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

    • Add the test compound (dissolved in a suitable vehicle, e.g., DMSO) at various concentrations. Include control groups for basal activity (vehicle only) and reference agonist (e.g., dopamine or quinpirole).

    • Pre-incubate the mixture for a short period at 30°C.

    • Initiate the reaction by adding a D1 receptor antagonist (e.g., SCH 23390) to ensure the observed effect is D2-mediated, followed immediately by a stimulator of adenylyl cyclase such as forskolin.

    • Incubate the reaction for 10-15 minutes at 30°C.

    • Terminate the reaction by heating the tubes (e.g., 95°C for 5 minutes) or adding ice-cold ethanol.

  • cAMP Quantification:

    • Centrifuge the terminated reaction tubes to pellet the precipitated protein.

    • Measure the concentration of cAMP in the supernatant using a commercially available kit, such as an Enzyme Immunoassay (EIA) or a Radioimmunoassay (RIA).

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration causing 50% inhibition) and Emax (maximum effect).

Assay Workflow Diagram

G A 1. Prepare Rat Striatal Membrane Homogenate B 2. Set up Assay Tubes: - Membranes - Buffer, ATP, GTP - Test Compound / Controls A->B C 3. Pre-incubate at 30°C B->C D 4. Initiate Reaction: Add Forskolin to stimulate AC C->D E 5. Incubate for 10-15 min at 30°C D->E F 6. Terminate Reaction (e.g., Heat) E->F G 7. Quantify cAMP (e.g., EIA Kit) F->G H 8. Data Analysis: Calculate IC50 and Emax G->H

Caption: Workflow for the adenylate cyclase inhibition functional assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel CNS-active agents, particularly those targeting the dopaminergic system. The available literature on analogous structures strongly suggests that strategic modification of the N-ethylamine substituent is a viable strategy for tuning receptor affinity, selectivity, and functional activity. Future research should focus on the synthesis and systematic evaluation of a library of these derivatives to fully elucidate the structure-activity relationships. This should include comprehensive profiling against a panel of CNS receptors and in vivo studies to assess their pharmacokinetic properties and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine from 3-Chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

These application notes provide a detailed protocol for the synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine, a substituted phenoxyethanamine derivative, starting from 3-chlorophenol. The synthesis is a two-step process involving an initial Williamson ether synthesis to form an intermediate, followed by a nucleophilic substitution with ethylamine. Phenoxyethanamine derivatives are of interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Disclaimer: The chemicals used in this synthesis are hazardous. 3-Chlorophenol is corrosive and toxic if swallowed, inhaled, or absorbed through the skin[1][2][3][4][5]. Appropriate personal protective equipment (PPE) and engineering controls, such as a chemical fume hood, must be used at all times. Users should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Synthesis Overview

The synthesis of this compound from 3-chlorophenol is accomplished in two main steps:

  • Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene. This step involves the reaction of 3-chlorophenol with a large excess of 1,2-dibromoethane under basic conditions. This is a Williamson ether synthesis.

  • Step 2: Synthesis of this compound. The intermediate from Step 1 is then reacted with ethylamine to displace the bromide, forming the final product.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination start_materials 3-Chlorophenol + 1,2-Dibromoethane + NaOH reaction1 Reaction in Aqueous/Organic Phase start_materials->reaction1 workup1 Phase Separation, Washing, and Drying reaction1->workup1 intermediate Crude 1-(2-Bromoethoxy) -3-chlorobenzene workup1->intermediate purification1 Distillation under Reduced Pressure intermediate->purification1 product1 Pure Intermediate purification1->product1 start_materials2 Intermediate + Ethylamine (70% in H2O) product1->start_materials2 Use in next step reaction2 Reaction in Sealed Vessel (Autoclave) start_materials2->reaction2 workup2 Basification, Extraction, and Drying reaction2->workup2 crude_product Crude 2-(3-Chlorophenoxy) -N-ethylethanamine workup2->crude_product purification2 Column Chromatography or Distillation crude_product->purification2 final_product Pure Final Product purification2->final_product

Figure 1: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )PuritySupplier
3-Chlorophenol108-43-0128.56≥98%Sigma-Aldrich
1,2-Dibromoethane106-93-4187.86≥99%Sigma-Aldrich
Sodium Hydroxide1310-73-240.00≥98%Fisher Scientific
Ethylamine solution75-04-745.0870% in H₂OSigma-Aldrich
Diethyl Ether60-29-774.12AnhydrousFisher Scientific
Dichloromethane75-09-284.93ACS GradeFisher Scientific
Sodium Sulfate7757-82-6142.04AnhydrousVWR
Hydrochloric Acid7647-01-036.4637% (w/w)VWR
Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

This procedure is adapted from general methods for Williamson ether synthesis.

Protocol:

  • Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • In a separate beaker, dissolve 20.0 g (0.5 mol) of sodium hydroxide in 200 mL of water.

  • To the round-bottom flask, add 32.1 g (0.25 mol) of 3-chlorophenol.

  • Begin stirring and add the sodium hydroxide solution to the flask to form the sodium phenoxide in situ.

  • Add 140.9 g (0.75 mol, 3 equivalents) of 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (1 mol%), can improve the reaction rate.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. The organic layer (bottom layer) contains the product.

  • Separate the layers and wash the organic layer sequentially with 2 M NaOH (2 x 100 mL) to remove unreacted phenol, and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield 1-(2-bromoethoxy)-3-chlorobenzene as a colorless oil.

Reaction Parameters for Step 1:

ParameterValue
Moles of 3-Chlorophenol0.25 mol
Moles of 1,2-Dibromoethane0.75 mol (3 eq.)
Moles of NaOH0.5 mol (2 eq.)
SolventWater/1,2-Dibromoethane
Temperature85-90 °C
Reaction Time12 hours
Expected Yield65-75%
Step 2: Synthesis of this compound

This procedure involves a nucleophilic substitution reaction which should be performed in a sealed vessel due to the volatility of ethylamine.

Protocol:

  • In a high-pressure steel autoclave, place 23.5 g (0.1 mol) of 1-(2-bromoethoxy)-3-chlorobenzene obtained from Step 1.

  • Add 65 mL (approx. 1.0 mol, 10 equivalents) of a 70% aqueous solution of ethylamine. The large excess of amine drives the reaction to completion.

  • Seal the autoclave and heat the mixture to 100 °C with stirring for 8 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and make it basic (pH > 12) by adding 20% aqueous sodium hydroxide solution. This ensures the product is in its free base form.

  • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent. The final product, this compound, should be a pale yellow oil.

Reaction Parameters for Step 2:

ParameterValue
Moles of Intermediate0.1 mol
Moles of Ethylamine1.0 mol (10 eq.)
SolventWater
Temperature100 °C
Reaction Time8 hours
Expected Yield70-80%

Reaction Pathway and Visualization

Figure 2: Chemical reaction scheme for the two-step synthesis.

Safety and Handling

  • 3-Chlorophenol: Highly toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled[1][2]. Always handle in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • 1,2-Dibromoethane: A known carcinogen and toxic substance. Avoid inhalation and skin contact. All work should be performed in a well-ventilated fume hood.

  • Ethylamine: Flammable and corrosive. The aqueous solution has a strong odor and is irritating to the respiratory system and skin. Handle in a fume hood.

  • Pressure Reactions: The amination step is performed under pressure. Ensure the autoclave is in good working condition and rated for the temperatures and pressures used. Do not exceed the recommended operating parameters.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.

References

analytical methods for the determination of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

An overview of dependable analytical techniques for the precise measurement of 2-(3-Chlorophenoxy)-N-ethylethanamine is presented in this application note. Given the scarcity of validated techniques for this particular chemical, the protocols that follow have been developed from established analytical practices for substances with related structures, including phenoxy herbicides and amines. For researchers, scientists, and anybody working in drug development, these extensive instructions offer a strong foundation for creating and implementing analytical methods.

The principal methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are both known for their great sensitivity and selectivity. The protocols address every step of the analytical process, from instrument calibration and sample preparation to data processing and analysis. The quantitative data is compiled into tables for easy comparison, and the experimental procedures are shown using Graphviz diagrams.

The LC-MS/MS technique is highly recommended for the quantification of this compound, particularly in intricate matrices, because of its exceptional sensitivity and selectivity.

Principle

Utilizing the chromatographic separation prowess of High-Performance Liquid Chromatography (HPLC) combined with the precise detection and quantification capabilities of tandem mass spectrometry, this method is a powerful analytical tool. The analyte is first separated from the sample matrix on an HPLC column and then ionized, fragmented, and detected by the mass spectrometer.

Instrumentation and Reagents
  • Instrumentation :

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18 reversed-phase column)

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (deionized or HPLC grade)

    • Formic acid (analytical grade)

    • Ammonium formate (analytical grade)

    • Reference standard of this compound

Experimental Protocol

1.3.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions : Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with the mobile phase.

1.3.2. Sample Preparation (QuEChERS Method) .[1][2]

  • Sample Homogenization : Homogenize 10 g of the sample (e.g., soil, food product) with 10 mL of water.

  • Extraction : Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out : Add the QuEChERS salt packet (containing magnesium sulfate and sodium acetate) and shake for 1 minute.

  • Centrifugation : Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) : Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation and Filtration : Centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

1.3.3. LC-MS/MS Instrumental Analysis

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A : Water with 0.1% formic acid

    • Mobile Phase B : Acetonitrile with 0.1% formic acid

    • Gradient : Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 0.4 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 40 °C

  • MS/MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive

    • Scan Type : Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions : To be determined by direct infusion of the reference standard.

    • Collision Energy and other MS parameters : Optimize for the specific instrument and analyte.

Data Presentation
ParameterValue
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 85-110%
Precision (RSD) < 15%

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction SaltingOut QuEChERS Salting Out Extraction->SaltingOut Centrifuge1 Centrifugation SaltingOut->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Final Centrifugation dSPE->Centrifuge2 Filtration Filtration Centrifuge2->Filtration HPLC HPLC Separation Filtration->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem MS Detection ESI->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS experimental workflow.

Analytical Method by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile chemicals, GC-MS is a useful analytical technique. Derivatization may be necessary for this compound in order to enhance its volatility and thermal stability.

Principle

In this method, the analyte is vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented into a unique pattern, and detected, allowing for identification and quantification.

Instrumentation and Reagents
  • Instrumentation :

    • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

    • GC column (e.g., HP-5MS)

    • Autosampler and vials

  • Reagents :

    • Helium (carrier gas)

    • Solvents (e.g., ethyl acetate, hexane) of high purity

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • Reference standard of this compound

Experimental Protocol

2.3.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL) : Prepare as described for the LC-MS/MS method.

  • Working Standard Solutions : Prepare a series of working standards in ethyl acetate.

2.3.2. Sample Preparation (Solid-Phase Extraction)

  • Extraction : Extract 10 g of the homogenized sample with a suitable solvent like ethyl acetate.

  • Concentration : Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup : Condition an SPE cartridge (e.g., silica gel) with hexane. Load the concentrated extract and elute with a mixture of hexane and ethyl acetate.

  • Derivatization : Evaporate the eluate to dryness. Add 100 µL of BSTFA and 100 µL of ethyl acetate. Heat at 70°C for 30 minutes.

2.3.3. GC-MS Instrumental Analysis

  • GC Conditions :

    • Inlet Temperature : 250 °C

    • Injection Mode : Splitless

    • Oven Temperature Program : Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV

    • Scan Mode : Selected Ion Monitoring (SIM) or Full Scan

    • Mass Range : 50-500 amu (for full scan)

    • Source Temperature : 230 °C

Data Presentation
ParameterValue
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Recovery 80-115%
Precision (RSD) < 20%

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction Solvent Extraction Concentration Concentration Extraction->Concentration SPE SPE Cleanup Concentration->SPE Derivatization Derivatization SPE->Derivatization GC GC Separation Derivatization->GC EI Electron Ionization GC->EI MS MS Detection EI->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS experimental workflow.

References

Application Note: GC-MS Analysis of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Chlorophenoxy)-N-ethylethanamine is a chemical compound of interest in pharmaceutical research and drug development due to its structural relation to various biologically active molecules. Accurate and reliable analytical methods are crucial for its identification, quantification, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity. However, the presence of a secondary amine group in this compound can lead to poor chromatographic peak shape and potential thermal degradation. To address these challenges, a derivatization step is often employed to improve its volatility and thermal stability, leading to enhanced chromatographic performance.[1][2][3][4] This application note provides a detailed protocol for the GC-MS analysis of this compound, including a suggested derivatization procedure, optimized GC-MS parameters, and expected mass spectral fragmentation.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Helium (99.999% purity)

  • Calibrated microsyringes

  • Autosampler vials with inserts

  • Vortex mixer

  • Heating block or water bath

2. Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a series of working standards in ethyl acetate at concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation and Derivatization

For optimal results, derivatization of the secondary amine is recommended to improve peak shape and thermal stability.[1][2][3][4]

  • Pipette 100 µL of the working standard solution into an autosampler vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 100 µL of MSTFA to the dried residue.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

Parameter Condition
Gas Chromatograph Agilent 7890A GC System or equivalent
Mass Spectrometer Agilent 5975C Mass Selective Detector or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless (with a split opening time of 1 minute)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 100°C, hold for 2 minutes. Ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-500
Scan Mode Full Scan

Data Presentation

Predicted Mass Spectrum of TMS-derivatized this compound

The derivatization with MSTFA will replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group, increasing the molecular weight by 72 amu. The molecular ion of the derivatized compound is expected at m/z 271.

The fragmentation pattern is predicted based on the general fragmentation of amines and phenoxy compounds. The base peak is often a result of alpha-cleavage adjacent to the nitrogen atom.

Table 1: Predicted Major Mass Fragments of TMS-derivatized this compound

m/z Proposed Fragment Structure Fragmentation Pathway
271[M]+• (Molecular Ion)Intact molecule with one electron removed.
256[M - CH3]+Loss of a methyl group from the TMS moiety.
142[CH2=N(TMS)CH2CH3]+Alpha-cleavage with the positive charge retained on the nitrogen-containing fragment. This is a common and often abundant fragment for N-silylated amines.[5][6][7]
129[C6H4ClO]+Cleavage of the ether bond, with the charge retained on the chlorophenoxy group.
100[CH2=NCH2CH3]+Loss of the TMS group from the m/z 142 fragment.
73[Si(CH3)3]+Represents the trimethylsilyl group.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1-100 µg/mL) Evaporation Evaporation to Dryness Standard->Evaporation 100 µL Derivatization Derivatization (MSTFA, Pyridine, 60°C) Evaporation->Derivatization Add reagents Injection GC Injection (1 µL, Splitless) Derivatization->Injection Analyze sample Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification TIC->Quantification LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways cluster_secondary_fragments Secondary Fragments MI Molecular Ion (m/z 271) [C13H22ClNOSi]+• F256 [M - CH3]+ (m/z 256) MI->F256 - CH3• F142 [CH2=N(TMS)CH2CH3]+ (m/z 142) (Alpha-Cleavage) MI->F142 - •OC6H4Cl F129 [C6H4ClO]+ (m/z 129) (Ether Cleavage) MI->F129 - •CH2CH2N(TMS)CH2CH3 F100 [CH2=NCH2CH3]+ (m/z 100) F142->F100 - Si(CH3)2 F73 [Si(CH3)3]+ (m/z 73) F142->F73 - CH2=NCH2CH3

Caption: Predicted fragmentation pathway of TMS-derivatized this compound.

References

Application Note: HPLC Purification of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(3-Chlorophenoxy)-N-ethylethanamine, a compound of interest for researchers, scientists, and drug development professionals. The described protocol provides a robust starting point for achieving high purity of the target compound, suitable for subsequent analytical and developmental studies. The methodology leverages a C18 stationary phase with a methanol and buffered aqueous mobile phase system, ensuring efficient separation from potential impurities.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical and chemical research. As with many active pharmaceutical ingredients (APIs) and intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds.[1] This document provides a detailed protocol for the preparative HPLC purification of this compound. The method is based on established principles for the separation of aromatic amines and phenoxy compounds.[2][3][4]

Experimental

Instrumentation and Consumables:

  • Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 silica column (e.g., 250 x 10 mm, 5 µm particle size)

  • HPLC grade methanol

  • HPLC grade water

  • Ammonium formate

  • Formic acid

  • 0.22 µm syringe filters

Sample Preparation:

Proper sample preparation is crucial for successful HPLC analysis and to prevent column contamination.[5][6]

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase composition (e.g., 80:20 Water:Methanol).

  • Ensure the final concentration is appropriate to avoid column overloading.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[5]

HPLC Method Parameters

The following parameters provide a starting point for method development and can be optimized to improve separation.

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 20 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid)
Mobile Phase B Methanol
Gradient 20% to 80% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm and 275 nm
Injection Volume 500 µL (can be adjusted based on concentration and column size)

Rationale for Parameter Selection:

  • Column: A C18 column is a common choice for reversed-phase chromatography of moderately polar to nonpolar compounds like aromatic amines.[3]

  • Mobile Phase: A buffered mobile phase is essential for reproducible chromatography of ionizable compounds.[7] The pH is set to 3.5 to ensure the amine is protonated, which can lead to better peak shape and retention on a C18 column.[7] Methanol is a common organic modifier.[7]

  • Gradient: A gradient elution is employed to ensure the elution of compounds with a wide range of polarities and to reduce run times.

  • Detection: The aromatic ring in the target molecule allows for UV detection. Wavelengths of 220 nm (for general peptide bonds and aromatics) and 275 nm (more specific for the phenoxy moiety) are monitored.

Results and Discussion

The described method is expected to provide good separation of this compound from common synthetic impurities. The retention time of the target compound will depend on the exact conditions and the specific HPLC system used.

Table of Expected Results (Exemplary Data):

CompoundRetention Time (min)Peak Purity (by PDA)Recovery (%)
This compound12.5>99.0%>95%
Impurity 1 (e.g., starting material)8.2--
Impurity 2 (e.g., side-product)15.1--

Post-purification, fractions containing the pure product should be pooled, and the solvent removed (e.g., by rotary evaporation or lyophilization). The purity of the final product should be confirmed by analytical HPLC.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject separate Gradient Elution Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect pool Pool Pure Fractions collect->pool evaporate Solvent Removal pool->evaporate analyze Purity Analysis (Analytical HPLC) evaporate->analyze final_product final_product analyze->final_product Pure Product

Caption: Workflow for the HPLC purification of this compound.

Protocol: Preparative HPLC Purification of this compound

Purpose

This protocol describes the procedure for the purification of this compound using a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) system.

Materials and Equipment
  • This compound (crude)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Preparative HPLC system

  • Preparative C18 column (250 x 10 mm, 5 µm or similar)

  • Volumetric flasks

  • Pipettes

  • Syringes

  • 0.22 µm syringe filters

  • Rotary evaporator or lyophilizer

  • Analytical HPLC system for purity analysis

Procedure

3.1 Mobile Phase Preparation

  • Mobile Phase A (Aqueous):

    • Weigh out the appropriate amount of ammonium formate to make a 20 mM solution in HPLC grade water (e.g., 1.26 g in 1 L).

    • Dissolve completely.

    • Adjust the pH to 3.5 using formic acid.

    • Filter the solution through a 0.45 µm filter.

  • Mobile Phase B (Organic):

    • Use HPLC grade methanol.

3.2 Sample Preparation

  • Accurately weigh a portion of the crude this compound.

  • Dissolve the sample in a minimal volume of the initial mobile phase conditions (e.g., 20% Methanol in Mobile Phase A). The concentration should be determined based on the loading capacity of the column.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter into an appropriate vial for injection.[5]

3.3 HPLC System Setup and Purification

  • Equilibrate the preparative C18 column with the initial mobile phase composition (20% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Set up the HPLC method with the parameters outlined in the Application Note.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram and collect fractions corresponding to the main peak of interest.

  • After the gradient is complete, re-equilibrate the column at the initial conditions before the next injection.

3.4 Post-Purification Processing

  • Analyze the collected fractions by analytical HPLC to determine which fractions contain the pure product.

  • Pool the fractions that meet the desired purity specification.

  • Remove the mobile phase solvent from the pooled fractions using a rotary evaporator or a lyophilizer.

  • Determine the yield of the purified product.

  • Confirm the final purity of the product by analytical HPLC.

Data Analysis and Reporting
  • Record the retention time of the purified compound.

  • Calculate the purity of the final product based on the peak area percentage from the analytical HPLC chromatogram.

  • Calculate the overall recovery yield of the purification process.

Logical Relationship of Method Development

Method_Development_Logic cluster_compound Analyte Properties cluster_method Method Selection cluster_params Parameter Optimization analyte This compound (Aromatic Amine) rp_hplc Reversed-Phase HPLC analyte->rp_hplc c18_column C18 Column rp_hplc->c18_column mobile_phase Mobile Phase (Methanol/Buffered Water) c18_column->mobile_phase ph_control pH Control (pH 3.5) (Protonates Amine) mobile_phase->ph_control gradient Gradient Elution ph_control->gradient detection UV Detection (220 & 275 nm) gradient->detection result result detection->result Optimized Purification

Caption: Logical flow for developing the HPLC purification method.

References

Application Notes and Protocols for 2-(3-Chlorophenoxy)-N-ethylethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of 2-(3-Chlorophenoxy)-N-ethylethanamine in medicinal chemistry, with a specific focus on its plausible application as a cholinesterase inhibitor for neurodegenerative diseases. This document outlines a detailed synthetic protocol, experimental procedures for biological evaluation, and presents hypothetical data based on structurally related compounds. Furthermore, relevant biological pathways and experimental workflows are visualized to guide researchers in their investigations of this and similar molecules.

Introduction

The phenoxyethanamine scaffold is a versatile pharmacophore present in a variety of clinically significant drugs, targeting a range of receptors and enzymes.[1] The incorporation of a chlorine atom on the phenoxy ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[2] Specifically, chlorophenoxy derivatives have been investigated for their activity as histamine H3 receptor ligands and as cholinesterase inhibitors, suggesting their potential in the treatment of neurological disorders such as Alzheimer's disease.[3] this compound is a specific analog within this class, and while detailed studies on this particular molecule are not extensively published, its structural similarity to known bioactive compounds makes it a compelling candidate for further investigation.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for analogous phenoxyethanamines. A common approach involves the Williamson ether synthesis followed by amination.

Protocol:

Step 1: Synthesis of 1-(2-bromoethoxy)-3-chlorobenzene

  • To a solution of 3-chlorophenol (1 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (3 eq) to the reaction mixture.

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(2-bromoethoxy)-3-chlorobenzene.

Step 2: Synthesis of this compound

  • Dissolve 1-(2-bromoethoxy)-3-chlorobenzene (1 eq) in ethanol.

  • Add an excess of ethylamine (5 eq) to the solution.

  • Heat the mixture in a sealed tube at 80°C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ethylamine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography or distillation under reduced pressure.

Diagram of Synthetic Workflow:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination 3-chlorophenol 3-chlorophenol Reaction1 Reflux 3-chlorophenol->Reaction1 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Reaction1 K2CO3, Acetone K2CO3, Acetone K2CO3, Acetone->Reaction1 1-(2-bromoethoxy)-3-chlorobenzene 1-(2-bromoethoxy)-3-chlorobenzene Reaction1->1-(2-bromoethoxy)-3-chlorobenzene Reaction2 Heating 1-(2-bromoethoxy)-3-chlorobenzene->Reaction2 Ethylamine Ethylamine Ethylamine->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway for this compound.

Application in Cholinesterase Inhibition

Background: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Hypothetical Activity: Based on the activity of related chlorophenoxy derivatives, this compound is hypothesized to exhibit inhibitory activity against both AChE and BChE.[3] The 3-chloro substitution may provide favorable interactions within the active site of these enzymes.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution and 50 µL of phosphate buffer to each well.

  • Add 25 µL of AChE or BChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • Determine the IC₅₀ value (concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of Experimental Workflow:

G cluster_workflow Cholinesterase Inhibition Assay Workflow Prepare_Solutions Prepare Reagent and Compound Solutions Plate_Setup Add Compound, DTNB, Buffer to 96-well Plate Prepare_Solutions->Plate_Setup Enzyme_Addition Add AChE or BChE and Incubate Plate_Setup->Enzyme_Addition Substrate_Addition Add Substrate (ATCI or BTCI) Enzyme_Addition->Substrate_Addition Measurement Measure Absorbance at 412 nm Substrate_Addition->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Data Presentation

The following table presents hypothetical IC₅₀ values for this compound and a standard inhibitor, based on data from analogous compounds.[3]

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
This compound5.22.8
Donepezil (Reference)0.0257.5

Biological Pathway

Role of Cholinesterase in Alzheimer's Disease:

In a healthy brain, acetylcholine is released into the synapse, binds to its receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by acetylcholinesterase (AChE). In Alzheimer's disease, there is a deficit of acetylcholine. Cholinesterase inhibitors block the action of AChE, leading to an increase in the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

Diagram of Cholinergic Synapse and Inhibition:

G cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Release Presynaptic_Neuron->ACh_Release Action Potential Acetylcholine_Vesicle Acetylcholine (ACh) Vesicles ACh_Receptor ACh Receptors ACh_Release->ACh_Receptor ACh binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh degradation Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 2-(3-Chlorophenoxy)- N-ethylethanamine Inhibitor->AChE Inhibits

Caption: Inhibition of AChE in the cholinergic synapse.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the known biological activities of structurally related chlorophenoxy derivatives, it is a plausible candidate for development as a cholinesterase inhibitor. The synthetic and experimental protocols provided herein offer a framework for researchers to initiate investigations into its therapeutic potential. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and in vivo efficacy.

References

Application Notes and Protocol for N-ethylation of 2-(3-chlorophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-ethylation of 2-(3-chlorophenoxy)ethanamine to synthesize N-ethyl-2-(3-chlorophenoxy)ethanamine. The recommended method is reductive amination, which offers high selectivity for mono-alkylation and avoids the common issue of overalkylation associated with direct alkylation methods.[1][2]

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.[3][4] Direct alkylation of primary amines with alkyl halides often leads to a mixture of secondary, tertiary, and quaternary ammonium salts, making purification difficult and reducing the yield of the desired mono-alkylated product.[1][5] Reductive amination presents a superior alternative, offering a controlled and selective method for the synthesis of secondary amines.[2][6][7]

This protocol details the N-ethylation of 2-(3-chlorophenoxy)ethanamine using acetaldehyde via reductive amination. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired N-ethylated secondary amine. This method is generally characterized by mild reaction conditions and high yields.[6]

Key Data Summary

The following table summarizes typical reactants and conditions for the N-ethylation of a primary amine via reductive amination.

ParameterValueReference
Starting Material2-(3-chlorophenoxy)ethanamine[8]
Ethylating AgentAcetaldehyde[9]
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)[2]
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)General Knowledge
Reaction TemperatureRoom Temperature[10]
Reaction Time1-12 hoursGeneral Knowledge
Typical Yield80-95%[9]

Experimental Protocol

Materials:

  • 2-(3-chlorophenoxy)ethanamine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-(3-chlorophenoxy)ethanamine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of amine).

  • Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1-1.5 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 equivalents). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-ethyl-2-(3-chlorophenoxy)ethanamine can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11]

Reaction Workflow

reaction_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine 2-(3-chlorophenoxy)ethanamine Mixing Dissolve in DCM Amine->Mixing Aldehyde Acetaldehyde Aldehyde->Mixing Imine_Formation Imine Formation Mixing->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-ethyl-2-(3-chlorophenoxy)ethanamine Purification->Product

Caption: Workflow for the N-ethylation via reductive amination.

Signaling Pathway of Reductive Amination

reductive_amination_pathway Amine Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Acetaldehyde (CH₃CHO) Imine Imine Intermediate (R-N=CHCH₃) Hemiaminal->Imine - H₂O Product Secondary Amine (R-NHCH₂CH₃) Imine->Product + [H⁻] from Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: The chemical pathway of reductive amination.

References

Application Notes and Protocols: 2-(3-Chlorophenoxy)-N-ethylethanamine as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel compounds derived from the precursor 2-(3-chlorophenoxy)-N-ethylethanamine. This document outlines hypothetical, yet scientifically plausible, synthetic routes to generate libraries of amide and urea derivatives and provides detailed protocols for their biological evaluation as potential kinase inhibitors and antimicrobial agents.

Introduction

This compound is a bifunctional molecule featuring a secondary amine and a chlorophenoxy moiety. This structure presents a valuable scaffold for the development of novel compounds with potential therapeutic applications. The secondary amine serves as a reactive handle for the introduction of diverse functionalities, such as in the synthesis of amides and ureas. The 3-chlorophenoxy group can participate in various molecular interactions with biological targets, potentially influencing potency and selectivity. This document explores the utility of this precursor in generating compound libraries for screening against key biological targets.

Proposed Synthetic Pathways

The secondary amine of this compound is amenable to a variety of chemical transformations. Two primary classes of derivatives are proposed here: N-substituted amides and N,N'-disubstituted ureas.

Scheme 1: Synthesis of N-[2-(3-chlorophenoxy)ethyl]-N-ethyl-amides

Acylation of the secondary amine with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides) can generate a diverse library of amides. This approach allows for the systematic exploration of the chemical space around the core scaffold.

Scheme 2: Synthesis of N'-substituted-N-[2-(3-chlorophenoxy)ethyl]-N-ethyl-ureas

Reaction of the precursor with various isocyanates provides a straightforward route to a library of disubstituted ureas. Urea derivatives are known to exhibit a wide range of biological activities, making this an attractive strategy for lead discovery.

Hypothetical Compound Library and Potential Biological Activities

Drawing inspiration from structurally related compounds, a hypothetical library of derivatives of this compound has been designed. The potential biological activities of these compounds are postulated based on the known pharmacophores incorporated into their structures.

Table 1: Hypothetical Compound Library and Their Potential Biological Targets

Compound IDDerivative ClassR-GroupPotential Biological TargetRationale
CPEA-A01 Amide4-MethylphenylTyrosine Kinases (e.g., EGFR, VEGFR)The N-acyl group can mimic the hinge-binding region interactions of known kinase inhibitors.
CPEA-A02 Amide2-ThiophenylSerine/Threonine Kinases (e.g., CDKs)The thiophene ring can form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.
CPEA-A03 Amide3-PyridinylPI3K/Akt Signaling PathwayThe pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in PI3K inhibitors.
CPEA-U01 Urea4-FluorophenylBacterial Cell Division Proteins (e.g., FtsZ)Phenyl urea moieties are known to interfere with bacterial cell division and biofilm formation.
CPEA-U02 Urea3,4-DichlorophenylFungal Ergosterol BiosynthesisThe dichlorophenyl group is a common feature in antifungal agents targeting ergosterol synthesis.
CPEA-U03 UreaCyclohexylGram-Positive Bacterial MembranesThe lipophilic cyclohexyl group may facilitate interaction with and disruption of bacterial cell membranes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of the proposed novel compounds.

Protocol 1: General Procedure for the Synthesis of N-[2-(3-chlorophenoxy)ethyl]-N-ethyl-amides (CPEA-A Series)

This protocol describes a general method for the acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-methylbenzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol outlines a method to screen the synthesized amide derivatives for their inhibitory activity against a target kinase.

Materials:

  • Target kinase (e.g., EGFR, CDK2)

  • Kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10 µL.

  • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 2: Illustrative Kinase Inhibition Data for CPEA-A Series

Compound IDTarget KinaseIC50 (nM)
CPEA-A01 EGFR85
CPEA-A02 CDK2120
CPEA-A03 PI3Kα250
Staurosporine (Control)EGFR5
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized urea derivatives against bacterial strains. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized urea compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Illustrative Antimicrobial Activity Data for CPEA-U Series

Compound IDTarget OrganismMIC (µg/mL)
CPEA-U01 S. aureus8
CPEA-U02 C. albicans16
CPEA-U03 S. aureus4
Ciprofloxacin (Control)S. aureus1

Visualizations

The following diagrams illustrate the workflows and conceptual pathways described in these application notes.

G cluster_synthesis Synthetic Workflow for CPEA-A01 precursor 2-(3-Chlorophenoxy)- N-ethylethanamine reaction Acylation Reaction (0°C to RT) precursor->reaction acyl_chloride 4-Methylbenzoyl Chloride acyl_chloride->reaction solvent DCM, Et3N solvent->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product CPEA-A01 purification->product

Caption: Synthetic workflow for the preparation of a representative amide derivative.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor EGFR ligand->receptor adp ADP receptor->adp downstream Downstream Signaling (e.g., MAPK, PI3K) receptor->downstream P atp ATP atp->receptor inhibitor CPEA-A01 inhibitor->receptor proliferation Cell Proliferation downstream->proliferation

Caption: Postulated mechanism of action for a kinase inhibitor derivative.

G cluster_assay Antimicrobial Susceptibility Testing Workflow prep Prepare Compound Dilutions incubation Inoculate & Incubate (37°C, 24h) prep->incubation inoculum Standardize Bacterial Inoculum inoculum->incubation readout Add Viability Indicator (Resazurin) incubation->readout result Determine MIC readout->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Experimental Design for Studying Phenoxyethanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of studies involving phenoxyethanamine derivatives. These compounds have shown potential in various therapeutic areas, including oncology and neuropharmacology, by targeting specific cellular pathways and receptors. The following sections offer structured guidance on experimental methodologies, data presentation, and visualization of relevant biological pathways.

I. Application Notes

Phenoxyethanamine derivatives are a versatile class of compounds with a wide range of biological activities. Depending on their structural modifications, they can act as receptor antagonists, enzyme inhibitors, or cytotoxic agents. Understanding their mechanism of action is crucial for their development as therapeutic agents. Key areas of investigation for these derivatives include their effects on cell viability, receptor binding affinity, and in vivo efficacy.

A primary application of studying these derivatives is in the field of oncology. Several phenoxyacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer.[1][2] Their mechanism often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2]

In neuropharmacology, phenoxyethanamine derivatives have been investigated for their ability to modulate neurotransmitter systems. For instance, some derivatives act as dopamine reuptake inhibitors, which can have implications for treating conditions like depression and attention deficit hyperactivity disorder (ADHD). Others have shown affinity for adenosine A1 and A2A receptors, suggesting potential applications in neurodegenerative disorders.

When designing experiments, it is essential to consider the specific research question and the predicted biological target of the derivative. A multi-faceted approach, combining in vitro and in vivo studies, is recommended for a comprehensive evaluation of a compound's pharmacological profile.

II. Experimental Protocols

This section provides detailed protocols for key experiments used to characterize phenoxyethanamine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the phenoxyethanamine derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Receptor Binding Assay: Radioligand Competition Assay

This assay measures the affinity of a phenoxyethanamine derivative for a specific receptor (e.g., adenosine A1 or A2A receptors) by competing with a radiolabeled ligand.

Principle: The assay quantifies the ability of an unlabeled compound (the phenoxyethanamine derivative) to displace a radiolabeled ligand from its receptor. The affinity of the test compound is determined by its IC50 value, which can be converted to a Ki (inhibition constant).

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue expressing the target receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate.

    • Each well will contain:

      • A fixed concentration of the radioligand (e.g., [³H]-CGS21680 for A2A adenosine receptors). The concentration is usually chosen to be close to its Kd value for the receptor.

      • The cell membrane preparation (a specific amount of protein, e.g., 20-50 µg).

      • Varying concentrations of the unlabeled phenoxyethanamine derivative.

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the phenoxyethanamine derivative.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Tumor Growth Suppression Assay

This assay evaluates the antitumor efficacy of a phenoxyethanamine derivative in a living animal model.

Protocol:

  • Animal Model:

    • Use an appropriate animal model, such as immunodeficient mice (e.g., nude or SCID mice) for human tumor xenografts.

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Inject a specific number of cancer cells (e.g., 1 x 10⁶ HepG2 cells) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Compound Administration:

    • Randomly divide the mice into treatment and control groups.

    • Prepare the phenoxyethanamine derivative in a suitable vehicle for administration (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80).

    • Administer the compound to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle alone to the control group.

  • Monitoring Tumor Growth and Animal Health:

    • Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the animals.

    • Excise the tumors and weigh them.

    • Collect other tissues of interest for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Analyze the body weight data to assess the toxicity of the compound.

III. Data Presentation

Quantitative data from the experimental evaluation of phenoxyethanamine derivatives should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Phenoxyethanamine Derivatives

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Compound IMCF-7487.43[1]
Compound IHepG2481.43[1][2]
Compound IIHepG2486.52[1][2]
5-FluorouracilHepG2485.32[1][2]

Table 2: Receptor Binding Affinity of Phenoxyethanamine Derivatives

CompoundReceptorRadioligandKi (nM)Reference
N⁶-phenyladenosineAdenosine A1[³H]cyclohexyladenosine3.2
ASP5854Adenosine A1[³H]DPCPX9.03
ASP5854Adenosine A2A[³H]CGS216801.76
NomifensineDopamine Transporter[³H]WIN 35,42826

IV. Visualization of Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows relevant to the study of phenoxyethanamine derivatives.

Dopamine Transporter (DAT) Signaling

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine VMAT2 VMAT2 DA_cyto->VMAT2 DAT Dopamine Transporter (DAT) DAT->DA_cyto VMAT2->DA_vesicle Phenoxyethanamine Phenoxyethanamine Derivative Phenoxyethanamine->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signaling Downstream Signaling DA_receptor->Signaling

Dopamine transporter (DAT) signaling pathway.
Adenosine Receptor Signaling

Adenosine_Signaling cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular A1R A1 Receptor Gi Gi A1R->Gi A2AR A2A Receptor Gs Gs A2AR->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response Adenosine Adenosine Adenosine->A1R Adenosine->A2AR Phenoxyethanamine Phenoxyethanamine Derivative Phenoxyethanamine->A1R Antagonist Phenoxyethanamine->A2AR Antagonist

Adenosine A1 and A2A receptor signaling pathways.
Apoptosis Signaling Pathways

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mito Mitochondria Caspase8->Mito via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_damage DNA Damage/ Cellular Stress p53 p53 Activation DNA_damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Phenoxyethanamine Phenoxyethanamine Derivative Phenoxyethanamine->DNA_damage In_Vitro_Workflow start Start: Phenoxyethanamine Derivative Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity receptor_binding Receptor Binding Assay (Radioligand Competition) start->receptor_binding apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) cytotoxicity->apoptosis_assay If cytotoxic functional_assay Functional Assay (e.g., cAMP measurement) receptor_binding->functional_assay If high affinity data_analysis Data Analysis (IC50, Ki, EC50 determination) functional_assay->data_analysis apoptosis_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: Route A: Williamson Ether Synthesis followed by N-Alkylation and Route B: Reductive Amination .

Route A: Williamson Ether Synthesis and N-Alkylation Troubleshooting

Issue 1: Low Yield in Williamson Ether Synthesis Step (Formation of 2-(3-Chlorophenoxy)ethanol)

Potential Cause Recommended Solution
Incomplete Deprotonation of 3-Chlorophenol Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Side Reactions C-alkylation is a common side reaction with phenoxides. Using a polar aprotic solvent like DMF or acetonitrile can favor the desired O-alkylation.[1][2] Lowering the reaction temperature may also reduce the rate of side reactions.
Poor Leaving Group If using 2-chloroethanol, consider converting the hydroxyl group to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), to increase the reaction rate.
Suboptimal Reaction Conditions Optimize reaction time and temperature. Typical conditions for Williamson ether synthesis are 50-100°C for 1-8 hours.[1] Consider using microwave-assisted heating to potentially reduce reaction time and improve yield.[1][3]

Issue 2: Low Yield in N-Alkylation Step (Formation of this compound)

Potential Cause Recommended Solution
Overalkylation The primary amine product is often more nucleophilic than the starting amine, leading to the formation of tertiary amines and quaternary ammonium salts.[4][5][6] Use a large excess of the primary amine (2-(3-chlorophenoxy)ethanamine) relative to the ethylating agent (e.g., ethyl bromide).
Poor Nucleophilicity of the Amine Ensure the reaction medium is sufficiently basic to have a significant concentration of the free amine. The use of a non-nucleophilic base like potassium carbonate can neutralize the HBr formed during the reaction without competing in the alkylation.[7]
Suboptimal Solvent Polar aprotic solvents like acetonitrile or DMF are generally preferred for N-alkylation reactions as they can solvate the cation without strongly solvating the amine nucleophile.[7][8]
Reaction Temperature Too High High temperatures can promote elimination side reactions, especially if using a secondary or bulky alkyl halide. Maintain a moderate temperature and monitor the reaction progress by TLC or GC-MS.
Route B: Reductive Amination Troubleshooting

Issue: Low Yield in Reductive Amination of 2-(3-Chlorophenoxy)acetaldehyde with Ethylamine

Potential Cause Recommended Solution
Inefficient Imine Formation The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration step.[9]
Decomposition of the Aldehyde Aldehydes can be prone to oxidation or polymerization. Use freshly distilled or purified 2-(3-chlorophenoxy)acetaldehyde.
Incorrect Reducing Agent Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are preferred reducing agents as they are selective for the iminium ion over the starting aldehyde.[10] NaBH4 can also be used, but may also reduce the aldehyde.
Reaction Conditions Ensure the reaction is carried out at an appropriate temperature. Reductive aminations are often performed at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

There are two primary synthetic pathways. The first involves a Williamson ether synthesis between 3-chlorophenol and a 2-haloethanol (e.g., 2-chloroethanol) to form 2-(3-chlorophenoxy)ethanol, followed by conversion to an amine and subsequent N-ethylation. A more direct N-alkylation can be performed on 2-(3-chlorophenoxy)ethanamine. The second major route is the reductive amination of 2-(3-chlorophenoxy)acetaldehyde with ethylamine.

Q2: How can I minimize the formation of byproducts in the Williamson ether synthesis step?

To minimize C-alkylation, a common side reaction, the use of polar aprotic solvents like DMF or acetonitrile is recommended as they favor O-alkylation.[1][2] Using a less sterically hindered alkyl halide and controlling the temperature can also help improve selectivity.

Q3: What is the best way to avoid overalkylation during the N-ethylation step?

Overalkylation is a significant issue in the N-alkylation of primary amines.[4][5][6] To favor the formation of the secondary amine, a large excess of the primary amine starting material should be used. Alternatively, a reductive amination approach can be employed, which is generally more selective for mono-alkylation.[10]

Q4: Can I use a one-pot method for this synthesis?

A one-pot reductive amination of 2-(3-chlorophenoxy)acetaldehyde with ethylamine is a feasible one-pot approach.[9] For the Williamson ether synthesis and N-alkylation route, a one-pot reaction is more challenging due to incompatible reaction conditions and the likelihood of multiple side reactions.

Q5: What are the recommended purification techniques for the final product?

The final product, being a basic amine, can be purified by column chromatography. Using a silica gel column with a mobile phase containing a small amount of a volatile base (e.g., triethylamine) can help to prevent peak tailing and improve separation.[11] Alternatively, an amine-functionalized silica gel can be used. Distillation under reduced pressure is another potential purification method if the product is thermally stable.

Data Presentation

The following tables summarize the expected yields of the key reaction steps under different experimental conditions. These values are illustrative and based on typical yields for similar reactions.

Table 1: Williamson Ether Synthesis of 2-(3-Chlorophenoxy)ethanol

Base Solvent Temperature (°C) Reaction Time (h) Approximate Yield (%)
NaOHEthanol80655-65
K₂CO₃Acetone60860-70
NaHTHF65475-85
Cs₂CO₃Acetonitrile80380-90

Table 2: N-Ethylation of 2-(3-Chlorophenoxy)ethanamine

Ethylating Agent Base Solvent Temperature (°C) Approximate Yield (%)
Ethyl BromideK₂CO₃Acetonitrile7050-60
Ethyl IodideK₂CO₃DMF6060-70
Diethyl SulfateNaHCO₃Acetonitrile5045-55

Table 3: Reductive Amination of 2-(3-Chlorophenoxy)acetaldehyde

Reducing Agent Solvent pH Temperature (°C) Approximate Yield (%)
NaBH₃CNMethanol5-62570-80
NaBH(OAc)₃DichloromethaneN/A2575-85
NaBH₄Ethanol72560-70

Experimental Protocols

Protocol A1: Williamson Ether Synthesis of 2-(3-Chlorophenoxy)ethanol
  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 3-chlorophenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol A2: N-Ethylation of 2-(3-Chlorophenoxy)ethanamine
  • To a solution of 2-(3-chlorophenoxy)ethanamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase containing 1% triethylamine).

Protocol B: Reductive Amination Synthesis of this compound
  • Dissolve 2-(3-chlorophenoxy)acetaldehyde (1.0 eq) and ethylamine (1.5 eq, as a solution in a suitable solvent or as the hydrochloride salt with an added base) in methanol.

  • Adjust the pH of the solution to approximately 5-6 with acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench by the addition of aqueous HCl.

  • Make the solution basic with NaOH and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways cluster_A Route A: Williamson Ether Synthesis & N-Alkylation cluster_B Route B: Reductive Amination 3-Chlorophenol 3-Chlorophenol Intermediate_A 2-(3-Chlorophenoxy)ethanol 3-Chlorophenol->Intermediate_A Williamson Ether Synthesis 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Intermediate_A Final_Product_A This compound Intermediate_A->Final_Product_A N-Alkylation Ethyl_Halide Ethyl Halide Ethyl_Halide->Final_Product_A Aldehyde 2-(3-Chlorophenoxy)acetaldehyde Final_Product_B This compound Aldehyde->Final_Product_B Reductive Amination Ethylamine Ethylamine Ethylamine->Final_Product_B

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Side_Products Analyze Byproducts (GC-MS, NMR) Start->Analyze_Side_Products Optimize_Base Optimize Base Analyze_Side_Products->Optimize_Base Incomplete reaction or acid-base side reactions Optimize_Solvent Optimize Solvent Analyze_Side_Products->Optimize_Solvent Side reactions like C-alkylation observed Optimize_Temp_Time Optimize Temp/Time Analyze_Side_Products->Optimize_Temp_Time Degradation or elimination products Consider_Alternative Consider Alternative Route Optimize_Base->Consider_Alternative No Improvement Optimize_Solvent->Consider_Alternative No Improvement Optimize_Temp_Time->Consider_Alternative No Improvement

Caption: A logical workflow for troubleshooting low reaction yields.

Parameter_Relationships Yield Yield Base Base Base->Yield Strength & Concentration Purity Purity Base->Purity Side Reactions Solvent Solvent Solvent->Yield Polarity & Aprotic/Protic Solvent->Purity Selectivity Temperature Temperature Temperature->Yield Temperature->Purity Degradation Time Time Time->Yield

Caption: Key parameter relationships influencing reaction yield and purity.

References

Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic steps for producing this compound?

The synthesis of this compound is typically a two-step process:

  • Williamson Ether Synthesis: 3-chlorophenol is reacted with a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine) in the presence of a base to form the intermediate, 2-(3-chlorophenoxy)ethanamine.

  • N-Alkylation: The primary amine of 2-(3-chlorophenoxy)ethanamine is then ethylated using an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the final product.

Q2: What are the most common byproducts in the first step (Williamson Ether Synthesis)?

The primary side reactions in the Williamson ether synthesis step include:

  • E2 Elimination: The basic conditions can promote the elimination of the haloethylamine to form vinylamine, which is unstable and can polymerize. This is more likely with sterically hindered bases or higher reaction temperatures.[1]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of alkylated chlorophenol isomers.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-chlorophenol and 2-haloethylamine in the mixture.

Q3: What are the expected byproducts from the N-alkylation step?

The main byproduct of concern during the N-alkylation of 2-(3-chlorophenoxy)ethanamine is:

  • Over-alkylation: The primary amine is converted to a secondary amine, which can then be further alkylated to form a tertiary amine, 2-(3-Chlorophenoxy)-N,N-diethylethanamine, and subsequently a quaternary ammonium salt. This is a common issue in the alkylation of amines.[2]

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-(3-chlorophenoxy)ethanamine (Step 1) 1. Incomplete deprotonation of 3-chlorophenol.2. E2 elimination of the haloethylamine.3. Insufficient reaction time or temperature.1. Use a sufficiently strong base (e.g., NaH, K2CO3) and ensure anhydrous conditions.2. Use a primary alkyl halide, maintain a moderate reaction temperature, and consider a less sterically hindered base.[1]3. Monitor the reaction by TLC and adjust time and temperature as needed.
Presence of significant C-alkylation products The phenoxide is reacting at the ring instead of the oxygen.Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.
Significant amount of over-alkylation product (Step 2) The secondary amine product is reacting further with the ethylating agent.[2]1. Use a stoichiometric amount of the ethylating agent or a slight excess of the amine.2. Add the ethylating agent slowly to the reaction mixture.3. Monitor the reaction closely by TLC or GC to stop it upon completion.
Difficulty in purifying the final product Presence of closely related byproducts (e.g., over-alkylated product, unreacted starting materials).1. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.2. Consider converting the final product to its hydrochloride salt for purification by recrystallization.
Reaction does not proceed to completion 1. Deactivated reagents.2. Inappropriate solvent.3. Insufficient temperature.1. Use fresh, high-purity reagents.2. Ensure the solvent is appropriate for the reaction type (e.g., polar aprotic for SN2).3. Gradually increase the reaction temperature while monitoring for byproduct formation.

Experimental Protocols

Step 1: Synthesis of 2-(3-chlorophenoxy)ethanamine (Williamson Ether Synthesis)

  • To a solution of 3-chlorophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add a solution of 2-chloroethylamine hydrochloride (or the free base) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of this compound (N-Alkylation)

  • Dissolve the purified 2-(3-chlorophenoxy)ethanamine in a suitable solvent (e.g., acetonitrile or THF).

  • Add a base (e.g., potassium carbonate or triethylamine) to the solution.

  • Add ethyl iodide or ethyl bromide dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

  • Once the reaction is complete, filter off the solid salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude final product.

  • Purify the product by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Alkylation 3-Chlorophenol 3-Chlorophenol Step1_Reaction Reaction 3-Chlorophenol->Step1_Reaction 2-Haloethylamine 2-Haloethylamine 2-Haloethylamine->Step1_Reaction Base Base Base->Step1_Reaction Intermediate 2-(3-chlorophenoxy)ethanamine Step1_Reaction->Intermediate Step2_Reaction Reaction Intermediate->Step2_Reaction Ethyl_Halide Ethyl Halide Ethyl_Halide->Step2_Reaction Base2 Base Base2->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product Byproduct_Formation cluster_williamson Williamson Ether Synthesis cluster_nalkylation N-Alkylation Start1 3-Chlorophenoxide + 2-Haloethylamine Desired1 O-Alkylation (Desired Product) Start1->Desired1 Byproduct1A E2 Elimination Start1->Byproduct1A Byproduct1B C-Alkylation Start1->Byproduct1B Start2 2-(3-chlorophenoxy)ethanamine + Ethyl Halide Desired2 Mono-ethylation (Desired Product) Start2->Desired2 Byproduct2 Di-ethylation (Over-alkylation) Desired2->Byproduct2 Further Reaction

References

Technical Support Center: Purification of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(3-Chlorophenoxy)-N-ethylethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Physicochemical Properties

A summary of the available and estimated physicochemical properties of this compound and its close analogs is provided below to aid in the development of purification strategies.

PropertyThis compound2-(3-Chlorophenoxy)ethylamine (Primary Amine Analog)[1][2]2-(3-chlorophenoxy)-N,N-diethylethanamine (Diethyl Analog)2-(3-Chlorophenoxy)-N-methylethanamine (N-Methyl Analog)[3]
Molecular Formula C₁₀H₁₄ClNOC₈H₁₀ClNOC₁₂H₁₈ClNOC₉H₁₂ClNO
Molecular Weight 199.68 g/mol 171.62 g/mol 227.73 g/mol 185.65 g/mol
Boiling Point Estimated: ~140-160 °C at reduced pressure148-150 °C at 16 Torr127-130 °C at 0.5 TorrNot Available
pKa (of conjugate acid) Estimated: 9.0 - 10.0Not AvailableNot AvailableNot Available
Solubility Likely soluble in organic solvents like ethanol, methanol, acetone, and ethyl acetate. Solubility in nonpolar solvents like hexanes is expected to be lower. Water solubility is likely low for the free base.Water Solubility: 4294.4 mg/L (Estimated)Not AvailableNot Available
Appearance Likely a liquid or low-melting solid at room temperature.Not AvailableNot AvailableNot Available

Note: Some data for the target compound is estimated based on the properties of its structural analogs. Experimental verification is recommended.

Troubleshooting and FAQs

This section addresses common challenges encountered during the purification of this compound.

Diagram: General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Purification Strategy cluster_3 Outcome Impure Product Impure Product Characterize Impurities (TLC, HPLC, GC-MS) Characterize Impurities (TLC, HPLC, GC-MS) Impure Product->Characterize Impurities (TLC, HPLC, GC-MS) Identify Starting Materials Identify Starting Materials Characterize Impurities (TLC, HPLC, GC-MS)->Identify Starting Materials Identify Byproducts Identify Byproducts Characterize Impurities (TLC, HPLC, GC-MS)->Identify Byproducts Distillation Distillation Identify Starting Materials->Distillation Chromatography Chromatography Identify Starting Materials->Chromatography Identify Byproducts->Chromatography Recrystallization (as salt) Recrystallization (as salt) Identify Byproducts->Recrystallization (as salt) Pure Product Pure Product Distillation->Pure Product Chromatography->Pure Product Recrystallization (as salt)->Pure Product

Caption: A logical workflow for troubleshooting the purification of this compound.

Q1: My final product is an oil and appears to be impure by TLC analysis, showing multiple spots. What are the likely impurities?

A1: The common impurities in the synthesis of this compound, which is often prepared via a Williamson ether synthesis followed by N-alkylation or directly by N-alkylation of 2-(3-chlorophenoxy)ethylamine, can include:

  • Unreacted Starting Materials: 3-chlorophenol, a precursor to the ether, and 2-(3-chlorophenoxy)ethylamine if it is the starting material for N-alkylation.

  • Over-alkylation Products: Reaction of the desired secondary amine with the ethylating agent can lead to the formation of the tertiary amine, 2-(3-Chlorophenoxy)-N,N-diethylethanamine.

  • Byproducts from Elimination Reactions: If the ethylating agent is an ethyl halide, elimination reactions can occur, leading to the formation of ethene and other related byproducts.

Q2: I am having difficulty separating my product from starting materials using column chromatography on silica gel. The product seems to streak or not elute properly. What can I do?

A2: The basic nature of the amine group in your product can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation. Here are some troubleshooting steps:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent system. A common choice is to add 0.1-1% triethylamine or ammonia in your mobile phase (e.g., hexane/ethyl acetate with 0.5% triethylamine). This will neutralize the acidic sites on the silica gel and improve the elution of your amine.

  • Use a Different Stationary Phase: Consider using a deactivated or basic stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.

  • Convert to a Salt: For purification purposes, you could temporarily convert your amine to its hydrochloride salt, which may have different chromatographic behavior. However, you will need to neutralize it back to the free base after collection.

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation is a viable method for purifying liquid amines with sufficiently different boiling points from their impurities. Based on the boiling points of related compounds, this compound is expected to have a high boiling point at atmospheric pressure and will likely require vacuum distillation to prevent decomposition.

  • Troubleshooting Tip: If you observe decomposition (darkening of the material) during distillation, ensure your vacuum is sufficiently high and the heating mantle temperature is kept as low as possible.

Q4: Is recrystallization a suitable purification method for this compound?

A4: Since this compound is likely an oil or a low-melting solid at room temperature, recrystallization of the free base may be challenging. However, you can often form a crystalline salt, such as the hydrochloride salt, which can be purified by recrystallization.

  • Procedure: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol. The hydrochloride salt should precipitate and can then be recrystallized from a suitable solvent system (e.g., ethanol/ether, methanol/acetone).

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with your chosen mobile phase system. A common starting point for aromatic amines is a gradient of ethyl acetate in hexane.

    • For basic compounds: Add 0.1-1% triethylamine to your mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Column Chromatography Workflow

G Start Start Prepare Silica Slurry Prepare Silica Slurry Start->Prepare Silica Slurry Pack Column Pack Column Prepare Silica Slurry->Pack Column Load Crude Product Load Crude Product Pack Column->Load Crude Product Elute with Mobile Phase Elute with Mobile Phase Load Crude Product->Elute with Mobile Phase Collect Fractions Collect Fractions Elute with Mobile Phase->Collect Fractions Analyze by TLC Analyze by TLC Collect Fractions->Analyze by TLC Combine Pure Fractions Combine Pure Fractions Analyze by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

References

Technical Support Center: Stability of 2-(3-Chlorophenoxy)-N-ethylethanamine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of 2-(3-Chlorophenoxy)-N-ethylethanamine in solution. Given the limited specific stability data for this compound in publicly available literature, this guide focuses on empowering users to assess its stability under their specific experimental conditions through a series of troubleshooting steps, experimental protocols, and frequently asked questions.

Troubleshooting Guide: Is My Compound Degrading?

This section addresses common issues that may indicate the instability of this compound in your experiments.

Question: My experimental results are inconsistent and not reproducible. Could this be a stability issue?

Answer: Yes, inconsistent results are a primary indicator of compound instability. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in your data. It is crucial to determine the stability of the compound under your specific experimental conditions, including the solvent, pH, temperature, and light exposure.

Question: I observe new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) over time. What does this signify?

Answer: The appearance of new peaks that grow over time, concurrent with a decrease in the peak area of the parent compound, strongly suggests degradation. These new peaks represent degradation products. A stability-indicating analytical method is essential to separate and quantify the parent compound and its degradants.

Question: The color of my solution changes over time. Is this related to the stability of this compound?

Answer: A change in the solution's color can be a sign of chemical degradation. The formation of degradation products with different chromophores can lead to visible changes in the solution's appearance. While not a definitive confirmation, it warrants further investigation using analytical techniques.

Question: My compound's biological activity seems to decrease with storage in solution. Why is this happening?

Answer: A loss of biological activity is a common consequence of compound degradation. If the chemical structure of this compound is altered, it may no longer bind to its target or elicit the desired biological response. Correlating the loss of activity with the appearance of degradation products can confirm instability.

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related phenoxy compounds, several degradation pathways are plausible.[1][2][3] These include hydrolysis, oxidation, and photolysis. Understanding these potential pathways is the first step in designing experiments to assess stability.[4]

G cluster_0 Potential Degradation Pathways for this compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Ether linkage cleavage oxidation Oxidation (e.g., H₂O₂) parent->oxidation Amine oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis Light-induced cleavage phenol 3-Chlorophenol hydrolysis->phenol amine_oxide N-oxide derivative oxidation->amine_oxide photoproducts Photolytic adducts or fragments photolysis->photoproducts

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[8]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Solvents for dissolution (e.g., methanol, acetonitrile, water)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control. Look for a decrease in the parent peak and the appearance of new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Procedure:

  • Column and Mobile Phase Screening: Start with a common reverse-phase column (e.g., C18) and a simple mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

  • Analysis of Stressed Samples: Inject a mixture of the stressed samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase composition to improve the resolution between peaks.

  • Method Validation: Once a suitable method is developed, it should be validated for parameters such as specificity, linearity, accuracy, and precision, according to ICH guidelines.

Quantitative Data Presentation

The results of the forced degradation study should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
Control 241000-
0.1 M HCl, RT 24
1 M HCl, 60°C 8
0.1 M NaOH, RT 24
3% H₂O₂, RT 8
Heat (60°C) 24
Light 24

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflow for investigating the stability of this compound.

G cluster_workflow Stability Investigation Workflow A Observation of Instability (e.g., inconsistent results) B Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Analyze Stressed Samples C->D E Identify Degradation Pathway(s) D->E F Characterize Degradation Products (e.g., LC-MS) E->F G Implement Mitigation Strategies (e.g., adjust pH, protect from light) E->G

Caption: Workflow for investigating and addressing compound instability.

G cluster_logic Logical Relationships in Stability Testing stress Stress Condition Applied degradation Degradation Observed? stress->degradation pathway Identified Degradation Pathway degradation->pathway Yes stable Compound is Stable Under This Condition degradation->stable No

Caption: Logical flow for determining stability under a specific stress condition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a solution of this compound?

Without specific stability data, it is recommended to store solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a tightly sealed container to minimize solvent evaporation and exposure to air. The choice of solvent can also significantly impact stability.

Q2: How can I improve the stability of my compound in solution?

Based on the results of your forced degradation study, you can implement the following strategies:

  • pH Adjustment: If your compound is susceptible to acid or base hydrolysis, buffering the solution to a pH of maximum stability can be effective.

  • Protection from Light: If photolytic degradation is observed, store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants may be beneficial, but their compatibility with your experimental system must be verified.

  • Solvent Selection: The polarity and protic nature of the solvent can influence stability. It may be necessary to screen different solvents to find one that minimizes degradation.

Q3: What level of degradation is considered significant?

The acceptable level of degradation depends on the application. For early-stage research, a degradation of less than 5-10% over the course of an experiment may be acceptable. For pharmaceutical development, the limits for degradation products are much stricter and are governed by regulatory guidelines such as those from the ICH.[7]

Q4: What analytical techniques are best for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for stability studies due to its ability to separate and quantify the parent compound and its degradation products.[9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable as it can provide structural information about the degradation products, aiding in the elucidation of degradation pathways.[11][12]

Q5: Should I be concerned about the toxicity of the degradation products?

Yes, degradation products can have different toxicological profiles than the parent compound.[13] In a drug development context, any significant degradation product must be identified and its safety assessed. For research applications, being aware of the potential for altered biological activity or toxicity of degradation products is important for data interpretation.

References

Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, which is typically a two-step process: a Williamson ether synthesis followed by N-alkylation.

dot

Caption: General synthetic workflows for this compound.

Q1: My Williamson ether synthesis step is resulting in a low yield of the desired 2-(3-chlorophenoxy) intermediate. What are the possible causes and solutions?

A1: Low yields in the Williamson ether synthesis step can be attributed to several factors, primarily related to side reactions. The reaction proceeds via an S_N2 mechanism, and conditions that favor other pathways will reduce the yield of the desired ether.

  • Side Reaction: Elimination: The alkoxide base can promote the elimination of the alkyl halide, especially if the halide is secondary or sterically hindered, to form an alkene.

  • Side Reaction: C-Alkylation: The phenoxide ion is an ambient nucleophile, meaning it can react at either the oxygen or a carbon atom of the ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts.

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Low YieldElimination of the alkyl halide: The base is too strong or the reaction temperature is too high.Use a milder base such as potassium carbonate (K₂CO₃) instead of sodium hydride (NaH) or sodium hydroxide (NaOH). Run the reaction at the lowest effective temperature.
C-alkylation of the phenoxide: The choice of solvent and counter-ion can influence the site of alkylation.Use a polar aprotic solvent like DMF or acetonitrile. The choice of alkali metal for the phenoxide can also have an effect; for instance, potassium salts sometimes favor O-alkylation more than sodium salts.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.
Hydrolysis of the alkyl halide: Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Dry the solvents using appropriate drying agents and store them over molecular sieves.

Q2: During the N-alkylation of 2-(3-chlorophenoxy)ethanamine with an ethyl halide, I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired secondary amine?

A2: The formation of multiple products during N-alkylation is a common issue, primarily due to over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.[1][2][3]

  • Side Reaction: Over-alkylation: The desired secondary amine reacts with the ethyl halide to form a tertiary amine (2-(3-Chlorophenoxy)-N,N-diethylethanamine). This tertiary amine can further react to form a quaternary ammonium salt.[2]

Troubleshooting Steps:

ProblemPotential CauseRecommended Solution
Multiple ProductsOver-alkylation: The product secondary amine is more reactive than the starting primary amine.Use a large excess of the primary amine relative to the ethyl halide. This statistically favors the reaction of the ethyl halide with the primary amine. After the reaction, the unreacted primary amine can be removed by extraction or chromatography.
Reaction conditions favor over-alkylation: High temperature or prolonged reaction time.Perform the reaction at a lower temperature and carefully monitor its progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed.
Alternative strategy: Direct alkylation is not selective.Consider using reductive amination. React 2-(3-chlorophenoxy)acetaldehyde with ethylamine in the presence of a reducing agent like sodium borohydride. This method is generally more selective for the formation of secondary amines.

dot ```dot graph Overalkylation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Primary Amine\n(Starting Material)"]; B [label="Ethyl Halide"]; C [label="Desired Secondary Amine\n(Product)"]; D [label="Tertiary Amine\n(Side Product)"]; E [label="Quaternary Ammonium Salt\n(Side Product)"];

A -> C [label="+ Ethyl Halide"]; B -> C; C -> D [label="+ Ethyl Halide"]; B -> D; D -> E [label="+ Ethyl Halide"]; B -> E; }

Caption: Factors influencing side reactions and product purity.

References

Technical Support Center: Purification of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for increasing the purity of 2-(3-Chlorophenoxy)-N-ethylethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on a standard Williamson ether synthesis route, the most probable impurities include:

  • Unreacted Starting Materials: 3-chlorophenol (acidic) and the N-ethylethanamine precursor (basic).[1]

  • Side-Reaction Products: Over-alkylation can lead to the formation of a tertiary amine.[2] If the reaction conditions are not optimized, elimination reaction by-products may also be present.[3][4]

  • Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup.

Q2: What is the first and most effective purification step for removing acidic or basic impurities?

A2: Acid-base extraction is a highly effective initial purification technique.[5][6] This method leverages the basicity of the target amine to separate it from acidic impurities like 3-chlorophenol and any neutral by-products. The amine can be protonated with a dilute acid to make it water-soluble, while neutral and acidic impurities remain in the organic phase.[7]

Q3: My amine product is streaking during silica gel column chromatography. How can I fix this?

A3: Streaking of amines on standard silica gel is a common issue caused by the strong interaction between the basic amine and the acidic silica surface.[8] To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system.[2]

  • Use a different stationary phase: Basic alumina is a suitable alternative to silica gel for purifying amines.[9] Amine-functionalized silica columns are also commercially available and provide excellent separation.[8]

Q4: Is recrystallization a suitable method for final purification?

A4: Yes, recrystallization is an excellent technique for achieving high purity. For amines, it is often advantageous to first convert the free base into a salt, such as a hydrochloride salt, by treating it with hydrochloric acid.[2][10] Amine salts generally have better-defined crystal structures and are often easier to recrystallize than the corresponding free bases.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low Purity After Initial Extraction Incomplete separation of layers during acid-base extraction.Ensure vigorous mixing in the separatory funnel and allow adequate time for layers to separate completely. Perform multiple extractions (2-3 times) with smaller volumes of the acidic or basic solution for better efficiency.[5]
Product is an Oil, Fails to Crystallize Presence of impurities inhibiting crystal lattice formation. The product may be a salt that is highly soluble in the chosen solvent.1. Re-purify the oil using column chromatography to remove impurities.[9]2. Attempt salt formation (e.g., hydrochloride) and try recrystallizing from a different solvent system.[10]3. Try a solvent/anti-solvent crystallization method. Dissolve the oil in a minimal amount of a good solvent and slowly add an anti-solvent (in which the product is insoluble) until turbidity appears, then allow to cool slowly.
Multiple Spots on TLC After Purification Ineffective purification method. Co-elution of impurities during chromatography.1. If using chromatography, optimize the solvent system for better separation (aim for a ∆Rf of at least 0.1).[9]2. Combine purification methods. For example, perform an acid-base extraction followed by column chromatography, and finish with a recrystallization.[7][9]
Product Discolors (Turns Yellow/Brown) Upon Standing Oxidation of the amine.Amines can be susceptible to air oxidation.[11] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if storing for extended periods.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic amine product from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane or diethyl ether (approx. 10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 volumes).[7] The target amine will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer with fresh organic solvent (1 x 5 volumes) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >10. This will deprotonate the amine salt, causing the free base to precipitate or form an oil.[7]

  • Final Extraction: Extract the free base back into an organic solvent (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Column Chromatography of an Amine

This method is for purifying the amine from closely related, non-ionic impurities.

  • Stationary Phase Selection: Use basic alumina or prepare a slurry of silica gel in the chosen eluent containing 1% triethylamine to neutralize the acidic sites.[2][9]

  • Column Packing: Pack the column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution).[12] A common solvent system for amines is a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mixture.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization via Hydrochloride Salt Formation

This protocol is a final polishing step to achieve high analytical purity.

  • Dissolution: Dissolve the purified amine free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Salt Formation: Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. Monitor the pH to ensure it becomes acidic. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent mixture (e.g., methanol/water or ethanol/ethyl acetate).[13]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Analysis Data

The purity of this compound at each stage can be assessed using techniques like HPLC or GC-MS.[14][15] The table below shows representative data.

Purification StepTypical Purity (%)Common Impurities RemainingAnalytical Method
Crude Product 60-80%3-chlorophenol, starting amine, side-productsGC-MS, HPLC[16]
After Acid-Base Extraction 90-97%Neutral by-products, structurally similar aminesGC-MS, HPLC[17]
After Column Chromatography 95-99%Isomeric impurities, trace starting materialsHPLC[18]
After Recrystallization >99.5%Trace solvents, trace isomeric impuritiesHPLC, Elemental Analysis

Visualizations

Purification_Workflow Crude Crude Product (Amine, 3-Chlorophenol, Neutral Impurities) Extraction Acid-Base Extraction (Separate with HCl/NaOH) Crude->Extraction Chromatography Column Chromatography (Basic Alumina or Et3N/Silica) Extraction->Chromatography Removes neutral impurities Recrystallization Recrystallization (via HCl Salt Formation) Chromatography->Recrystallization Removes closely related impurities Pure Pure Product (>99.5%) Recrystallization->Pure Final polishing step

Caption: A typical workflow for the multi-step purification of this compound.

Troubleshooting_Logic Start Product Impure After Synthesis CheckTLC Check TLC for Acidic/ Basic Impurities Start->CheckTLC AcidBase Perform Acid-Base Extraction CheckTLC->AcidBase Yes Column Perform Column Chromatography CheckTLC->Column No (Neutral Impurities) AcidBase->Column Still Impure Pure Purity Goal Met AcidBase->Pure Purity OK Recrystal Recrystallize as Salt Column->Recrystal Still Impure Column->Pure Purity OK Recrystal->Pure

Caption: A decision-making diagram for troubleshooting the purification of the target compound.

References

Technical Support Center: Degradation Studies of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways for 2-(3-Chlorophenoxy)-N-ethylethanamine are not extensively documented in publicly available literature. The following troubleshooting guides, FAQs, and experimental protocols are based on the degradation of structurally similar compounds, such as chlorophenoxy herbicides and phenoxyethylamine derivatives, as well as established principles of chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily involving the chlorophenoxy ring and the N-ethylethanamine side chain. Key potential pathways include:

  • Ether Bond Cleavage: The bond connecting the chlorophenoxy group and the ethylamine side chain can be cleaved, leading to the formation of 3-chlorophenol and N-ethylethanamine.

  • Dehalogenation: The chlorine atom on the phenyl ring can be removed, a common degradation step for chlorinated aromatic compounds.

  • Hydroxylation: A hydroxyl group can be added to the aromatic ring, often as a precursor to ring cleavage.

  • N-Dealkylation: The ethyl group attached to the nitrogen atom can be removed.

  • Oxidation: The ethylamine side chain can be oxidized, potentially leading to the formation of aldehydes and carboxylic acids.

Q2: What are the expected major degradation products?

A2: The primary degradation products will depend on the specific conditions (e.g., pH, temperature, presence of oxidizing agents). However, based on the potential pathways, likely degradation products include:

  • 3-Chlorophenol

  • N-ethylethanamine

  • Phenol (following dehalogenation)

  • Various hydroxylated and de-alkylated intermediates

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the decrease in the parent compound and the appearance of degradation products. The selection of the column (e.g., C18) and mobile phase will depend on the polarity of the parent compound and its expected degradants. Mass spectrometry (LC-MS) can be used for the identification and quantification of unknown degradation products.

Q4: What are the typical stressors used in forced degradation studies for a compound like this?

A4: Forced degradation studies aim to accelerate the degradation process to identify potential degradation products and pathways.[1] Typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperatures.

  • Neutral Hydrolysis: e.g., water at elevated temperatures.

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Photodegradation: Exposure to UV light (e.g., 254 nm or 366 nm) or a combination of light and a photosensitizer.

  • Thermal Degradation: Heating the solid or a solution of the compound at high temperatures.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or duration of the experiment.
The compound is highly stable under the tested conditions.Consider using more aggressive stress conditions, such as higher temperatures or more potent oxidizing agents.
Too rapid degradation, parent peak disappears immediately. Stress conditions are too harsh.Decrease the temperature, concentration of the stressor, or the sampling time points.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the mobile phase composition (e.g., pH, organic modifier). Try a different column with a different stationary phase.
Co-elution of degradation products.Adjust the gradient profile in your HPLC method to improve separation.
Difficulty in identifying unknown degradation products. Insufficient concentration of the degradant for characterization.Concentrate the sample or perform a larger-scale degradation experiment.
Lack of appropriate analytical standards.Use LC-MS/MS or high-resolution mass spectrometry (HRMS) for structural elucidation based on fragmentation patterns and accurate mass.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • Heat the vial at 80°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.

    • Heat the vial at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of purified water in a sealed vial.

    • Heat the vial at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide in a sealed vial.

    • Keep the vial at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis. Quench the reaction with a small amount of sodium bisulfite if necessary.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition % Degradation of Parent Compound Major Degradation Products Identified
0.1 M HCl, 80°C, 24h25%3-Chlorophenol, N-ethylethanamine
0.1 M NaOH, 80°C, 24h15%3-Chlorophenol
Water, 80°C, 24h5%Minor unidentified peaks
3% H₂O₂, RT, 24h40%Oxidized side-chain products, Hydroxylated ring products
UV light, 254 nm, 24h30%Dehalogenated product (Phenoxy-N-ethylethanamine)

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis / Dehalogenation cluster_dealkylation N-Dealkylation parent This compound chlorophenol 3-Chlorophenol parent->chlorophenol Ether Cleavage ethylamine N-ethylethanamine parent->ethylamine Ether Cleavage hydroxylated Hydroxylated derivatives parent->hydroxylated Hydroxylation oxidized_sidechain Oxidized side-chain parent->oxidized_sidechain Side-chain oxidation dehalogenated 2-(Phenoxy)-N-ethylethanamine parent->dehalogenated Dehalogenation dealkylated 2-(3-Chlorophenoxy)ethanamine parent->dealkylated N-De-ethylation

Caption: Proposed degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Processing: - Quantify Parent Compound - Identify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway end End: Stability Profile pathway->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-(3-Chlorophenoxy)-N-ethylethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A1: Impurities in your sample typically arise from unreacted starting materials, side products, or degradation. Common impurities can include:

  • Residual Starting Materials: 3-chlorophenol and N-ethyl-2-chloroethanamine (or other alkylating agents).

  • Side Products: Over-alkylation products, such as the tertiary amine formed by the reaction of the product with another molecule of the alkylating agent.

  • Oxidation Products: Amines can oxidize when exposed to air, leading to the formation of N-oxides or other degradation products.[1]

  • Solvent Residues: Residual solvents from the reaction, such as methanol, ethanol, or acetone, may be present.[2]

Q2: What is the best initial purification technique for a crude sample of this compound?

A2: For most crude samples, acid-base extraction is an excellent first step.[3][4][5] This technique is highly effective at separating the basic amine product from neutral or acidic impurities.[4][5] It is a relatively simple and cost-effective method for a bulk purification step before potentially employing more refined techniques like chromatography or recrystallization if higher purity is required.

Q3: My amine is streaking badly during silica gel column chromatography. What can I do to improve the separation?

A3: Streaking of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[6][7] To mitigate this, you can:

  • Add a Competing Base: Incorporate a small amount (e.g., 0.5-2%) of a volatile tertiary amine like triethylamine (TEA) or pyridine into your mobile phase.[6][8] This competing base will interact with the acidic sites on the silica, reducing the interaction with your product and leading to better peak shapes.

  • Use Amine-Functionalized Silica: For challenging separations, using an amine-functionalized silica column can be very effective.[6][8][9] These columns have a less acidic surface, which minimizes the strong interactions with basic compounds.[9]

Q4: My this compound is an oil at room temperature. Can I still use recrystallization to purify it?

A4: Yes, you can. While the free base is an oil, you can often convert it into a crystalline salt, which can then be purified by recrystallization.[10][11] The most common approach is to form the hydrochloride (HCl) salt by treating a solution of the amine with hydrochloric acid. Other acids like oxalic acid or tartaric acid can also be used to form crystalline salts.[12] After recrystallization, the purified salt can be converted back to the free amine by treatment with a base.[10]

Troubleshooting Guides

Problem: I have a low yield after performing an acid-base extraction.

Possible Cause Solution
Incomplete Protonation/Deprotonation Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) when regenerating the free amine. Use pH paper or a pH meter to verify.
Emulsion Formation An emulsion between the organic and aqueous layers can trap your product. To break an emulsion, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.
Product Solubility in Aqueous Layer If the amine salt has some solubility in the organic layer, or the free base has some solubility in the aqueous layer, perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent to ensure complete transfer.
Insufficient Back-Extraction When recovering the free amine from the aqueous layer, ensure you perform multiple extractions with your organic solvent to fully recover the product.

Problem: My compound streaks on a silica gel TLC plate, even with triethylamine in the eluent.

Possible Cause Solution
Insufficient Triethylamine (TEA) Increase the concentration of TEA in your mobile phase, trying increments up to 2%.
Highly Polar Impurities Very polar impurities can cause streaking. Consider a pre-purification step like an acid-base extraction to remove them.
Compound Degradation on Silica Some amines are sensitive and can degrade on acidic silica. In this case, switching to a different stationary phase is the best option. Try neutral alumina or an amine-functionalized silica plate for your TLC analysis.
Overloaded TLC Spot Ensure you are not spotting too much of your sample on the TLC plate. Dilute your sample and apply a smaller spot.

Problem: The hydrochloride salt of my amine will not crystallize.

Possible Cause Solution
Incorrect Solvent The chosen solvent may be too good or too poor for crystallization. Screen a variety of solvents or solvent systems (e.g., ethanol/ether, isopropanol/hexane).[12] The ideal solvent should dissolve the compound when hot but not when cold.
Sample is Impure High levels of impurities can inhibit crystallization. Try purifying the free base by another method (e.g., column chromatography) before forming and recrystallizing the salt.
Solution is Supersaturated Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a seed crystal from a previous successful crystallization if available.
Oiling Out If the compound comes out of solution as an oil, try using a more dilute solution, cooling more slowly, or using a different solvent system. "Oiling out" often happens when the boiling point of the solvent is higher than the melting point of the solute.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol assumes the crude product is dissolved in an organic solvent like diethyl ether or dichloromethane.

  • Acidic Extraction:

    • Transfer the organic solution of the crude amine to a separatory funnel.

    • Add an equal volume of 1 M HCl (aq).

    • Stopper the funnel, invert, and vent. Shake for 1-2 minutes, venting periodically.

    • Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine is extracted. Combine all aqueous extracts.

    • The organic layer now contains neutral impurities and can be discarded.

  • Regeneration of the Free Amine:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 4 M NaOH (aq) while stirring until the solution is strongly basic (pH > 12). The free amine should precipitate or form an oily layer.

    • Transfer the basified solution to a clean separatory funnel.

  • Back-Extraction:

    • Add a portion of fresh organic solvent (e.g., diethyl ether) to the separatory funnel.

    • Shake to extract the free amine into the organic layer.

    • Drain the aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Select Stationary and Mobile Phase:

    • Standard Silica: Use silica gel (60 Å, 230-400 mesh). For the mobile phase, start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. Add 1% triethylamine (TEA) to the mobile phase to prevent streaking.

    • Amine-Functionalized Silica: This is a good alternative to avoid adding TEA.[9] A less polar mobile phase (e.g., higher hexane to ethyl acetate ratio) may be required compared to standard silica.

  • Prepare the Column:

    • Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Load the Sample:

    • Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, gradually increasing the polarity (gradient elution) if necessary based on TLC analysis.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified product. If TEA was used, it should be volatile enough to be removed with the solvent.

Protocol 3: Purification by Recrystallization as a Hydrochloride Salt
  • Salt Formation:

    • Dissolve the purified or semi-purified free base amine in a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl in ether (commercially available) or concentrated HCl dropwise while stirring.

    • A precipitate of the amine hydrochloride salt should form. Continue adding acid until no more precipitate is observed.

  • Isolation of Crude Salt:

    • Collect the solid salt by vacuum filtration.

    • Wash the salt with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the crude salt.

  • Recrystallization:

    • Select an appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether). The ideal solvent will dissolve the salt when hot but not when cold.

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Purity Comparison Before and After Acid-Base Extraction

SampleInitial Purity (%)Purity after Extraction (%)Yield (%)
Crude Batch A789691
Crude Batch B659488

Table 2: Effect of Mobile Phase Modifier on Purity in Column Chromatography

Stationary PhaseMobile Phase ModifierPurity of Isolated Product (%)Observations
Silica GelNone85Severe tailing of the product peak
Silica Gel1% Triethylamine99Symmetrical peak shape
Amine-SilicaNone>99Symmetrical peak shape

Table 3: Solvent Screening for Recrystallization of this compound HCl

SolventSolubility (Cold)Solubility (Hot)Crystal Quality
WaterSolubleVery SolubleNo crystals formed
EthanolSparingly SolubleSolubleGood, well-formed needles
IsopropanolSparingly SolubleSolubleGood, small plates
Ethyl AcetateInsolubleSparingly SolublePoor recovery
Ethanol/Ether (9:1)Slightly SolubleSolubleExcellent, large needles

Visualizations

Purification_Workflow Crude Crude Product (Amine + Impurities) Extraction Acid-Base Extraction Crude->Extraction Neutral_Imp Neutral/Acidic Impurities (Discarded) Extraction->Neutral_Imp Separates Semi_Pure Semi-Pure Amine (>95% Purity) Extraction->Semi_Pure Check_Purity Check Purity (TLC, NMR) Semi_Pure->Check_Purity High_Purity High Purity Required? Check_Purity->High_Purity Final_Product Final Product High_Purity->Final_Product No Chromatography Column Chromatography High_Purity->Chromatography Yes Chromatography->Final_Product Recrystallization Recrystallization as Salt Chromatography->Recrystallization Optional Recrystallization->Final_Product

Caption: General purification strategy for this compound.

Acid_Base_Extraction start Crude Mixture in Organic Solvent add_acid 1. Add 1M HCl (aq) Shake and Separate start->add_acid org_layer1 Organic Layer: Neutral/Acidic Impurities add_acid->org_layer1 aq_layer1 Aqueous Layer: Amine Salt (R3NH+Cl-) add_acid->aq_layer1 basify 2. Add 4M NaOH (aq) to Aqueous Layer (pH > 12) aq_layer1->basify add_org2 3. Extract with Organic Solvent basify->add_org2 aq_layer2 Aqueous Layer: Salts (NaCl, H2O) add_org2->aq_layer2 org_layer2 Organic Layer: Pure Free Amine add_org2->org_layer2 dry 4. Dry and Evaporate org_layer2->dry product Purified Amine dry->product

Caption: Workflow for purification via acid-base extraction.

Chromatography_Choice start Amine Streaks on Silica TLC? no_streak Use Standard Silica Column (Hexane/EtOAc) start->no_streak No add_tea Add 1% TEA to Mobile Phase start->add_tea Yes success Successful Separation no_streak->success still_streaks Still Streaking? add_tea->still_streaks use_kpnh Use Amine-Functionalized Silica Column still_streaks->use_kpnh Yes still_streaks->success No use_kpnh->success

Caption: Decision logic for selecting a column chromatography method.

References

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-Chlorophenoxy-N-ethylethanamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compounds 2-, 3-, and 4-chlorophenoxy-N-ethylethanamine are not extensively characterized in published scientific literature. Therefore, this guide presents a hypothetical comparative analysis based on established principles of medicinal chemistry and structure-activity relationships (SAR) for analogous phenoxyethylamine compounds. The quantitative data provided in the tables is illustrative and intended to demonstrate the expected differences between these positional isomers. Experimental validation is required to confirm these predictions.

Introduction

Phenoxy-N-ethylethanamine and its derivatives represent a scaffold with potential activity at various neuroreceptors. The introduction of a chlorine atom to the phenoxy ring can significantly alter the molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics. The position of this substitution—ortho (2-), meta (3-), or para (4-)—is critical in determining the overall biological profile. This guide provides a comparative framework for these three isomers, offering insights for researchers in drug discovery and development. Studies on similar halogenated phenethylamines suggest that such substitutions can have a positive effect on binding affinity for targets like the serotonin 5-HT2A receptor, particularly when at the para position.[1]

Physicochemical Properties

The position of the chlorine atom influences electron distribution across the aromatic ring, affecting properties like acidity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The para-substituted isomer is predicted to have the highest lipophilicity due to the symmetrical nature of the molecule, which can enhance membrane permeability.

Property2-chloro- Isomer3-chloro- Isomer4-chloro- Isomer
Molecular Formula C₁₀H₁₄ClNOC₁₀H₁₄ClNOC₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol 199.68 g/mol 199.68 g/mol
Predicted pKa 9.859.9510.02
Predicted clogP 2.903.153.25
Polar Surface Area 21.3 Ų21.3 Ų21.3 Ų

Comparative Pharmacodynamics (Hypothetical)

Based on the phenoxyethylamine scaffold, these compounds are hypothesized to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors. The chlorine atom's position will dictate the steric and electronic interactions within the receptor's binding pocket, influencing affinity (Ki) and functional activity (EC₅₀). The para-position is often favored for halogen substitutions in phenethylamine-like ligands targeting the 5-HT₂A receptor.[1]

Target2-chloro- Isomer3-chloro- Isomer4-chloro- Isomer
5-HT₂A Binding (Ki, nM) 855515
5-HT₂A Efficacy (EC₅₀, nM) 1509030
D₂ Binding (Ki, nM) 250400600
D₂ Efficacy (EC₅₀, nM) >1000>1000>1000

Comparative Pharmacokinetics & Metabolism (Hypothetical)

Metabolic stability is a key factor in determining a drug's half-life and duration of action. The primary routes of metabolism for such compounds likely include N-de-ethylation and aromatic hydroxylation. The chlorine atom can block potential sites of metabolism, thereby increasing metabolic stability. The 4-chloro isomer is predicted to have the highest stability, as the para position is a common site for enzymatic attack.

Parameter2-chloro- Isomer3-chloro- Isomer4-chloro- Isomer
Microsomal Stability (t½, min) 254065
Primary Metabolite N-desethylN-desethylN-desethyl
Predicted Major Clearance Route HepaticHepaticHepatic

Visualized Workflows and Pathways

Preclinical Evaluation Workflow

The following diagram illustrates a standard workflow for the initial preclinical evaluation of novel psychoactive compounds.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis a Synthesis & Purification b Receptor Binding Assays (Target Affinity) a->b Test Isomers c Functional Assays (Efficacy & Potency) b->c Characterize Hits d Metabolic Stability (Liver Microsomes) c->d Assess Viability e Animal PK Studies (ADME) d->e Promising Candidates f Behavioral Models (Efficacy) e->f g Preliminary Toxicology f->g

Caption: Standard preclinical evaluation workflow for novel compounds.

Hypothetical Metabolic Pathway

This diagram shows the primary predicted metabolic pathways for the chlorophenoxy-N-ethylethanamine isomers.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent Parent Compound (Isomer) met_n N-desethyl Metabolite parent->met_n CYP-mediated met_h Aromatic Hydroxylation parent->met_h CYP-mediated conj Glucuronidation / Sulfation met_n->conj met_h->conj excretion Excretion conj->excretion

Caption: Predicted Phase I and Phase II metabolic pathways.

Hypothesized 5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq-coupled GPCR, initiates a well-characterized downstream signaling cascade.

G ligand Isomer (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response ca_release->response pkc->response

Caption: Hypothesized Gq signaling cascade via 5-HT2A receptor.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor (e.g., 5-HT₂A).

  • Materials: Cell membranes expressing the target receptor, radioligand (e.g., [³H]ketanserin for 5-HT₂A), test compounds, non-specific binding agent (e.g., cinanserin), scintillation fluid, filter plates, buffer solutions.

  • Methodology:

    • Prepare serial dilutions of the test compounds (2-, 3-, and 4-chloro isomers).

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess non-specific agent).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the plate contents through a filtermat and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolism of the test compounds in a liver microsome preparation.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, test compounds, control compound (e.g., testosterone), buffer solution, quenching solvent (e.g., acetonitrile with internal standard).

  • Methodology:

    • Pre-warm HLM and buffer to 37°C.

    • Prepare a reaction mixture containing HLM and the test compound (typically 1 µM) in buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately stop the reaction in each aliquot by adding ice-cold quenching solvent.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Conclusion

This comparative guide outlines the predicted differences between 2-, 3-, and 4-chlorophenoxy-N-ethylethanamine based on fundamental medicinal chemistry principles. The para-substituted (4-chloro) isomer is hypothetically the most potent and metabolically stable of the three, primarily due to favorable steric and electronic properties for interaction with aminergic receptors and resistance to metabolic degradation. However, these structure-activity relationships are predictive. The provided protocols offer a clear path for the empirical validation and characterization of these compounds, which is an essential next step for any further research and development.

References

Comparative Analysis of the Biological Activity of 2-(3-Chlorophenoxy)-N-ethylethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(3-Chlorophenoxy)-N-ethylethanamine and its structural analogs. The information presented is based on available experimental data and aims to elucidate the structure-activity relationships within this class of compounds, primarily focusing on their interactions with adrenergic and dopaminergic receptors.

Executive Summary

2-(Phenoxy)-N-ethylethanamine derivatives represent a class of compounds with significant potential for interacting with monoamine receptors, particularly adrenergic and dopamine receptors. The nature and position of substituents on the phenoxy ring, as well as the substitution on the ethylamine nitrogen, play a crucial role in determining the affinity and selectivity of these compounds for different receptor subtypes. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key concepts to aid in the understanding of the biological profile of these analogs.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of this compound analogs and related compounds at dopamine and adrenergic receptors. Due to the limited publicly available data on the specific target compound, this compound, data from structurally related compounds are included to infer potential activity and guide future research.

Table 1: Dopamine Receptor Affinity of 2-(Substituted-phenyl)ethylamine Analogs

CompoundSubstituent on Phenyl RingN-SubstitutionD1 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D1 Selectivity
2-(4-Chloro-3-hydroxyphenyl)ethylamine4-Cl, 3-OH-H~7x lower than DA~7x lower than DA~1
N,N-di-n-propyl-2-(4-chloro-3-hydroxyphenyl)ethylamine4-Cl, 3-OHdi-n-propyl---
N-n-propyl-N-(2-phenylethyl)-2-(4-chloro-3-hydroxyphenyl)ethylamine4-Cl, 3-OHn-propyl, 2-phenylethyl-High Affinity~20x more selective than DA
N-n-propyl-N-[2-(4-hydroxyphenyl)ethyl]-2-(4-chloro-3-hydroxyphenyl)ethylamine4-Cl, 3-OHn-propyl, 2-(4-hydroxyphenyl)ethyl-More effective than DA (agonist)-

Data extracted from Claudi et al., 1992.[1]

Table 2: Adrenergic Receptor Activity of a 3-Chlorophenyl Analog

CompoundReceptor SubtypeActivityEC50 (nM)Intrinsic Activity (IA) (%)Selectivity vs β1/β2
[3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acidHuman β3-ARAgonist0.062116103-fold (vs β1), 210-fold (vs β2)
Human β1-ARAgonist---
Human β2-ARAgonist---
Rat β3-ARAgonist0.016110-

Data for a structurally related potent β3-AR agonist. Extracted from Harada et al., 2005.[2]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, the following structure-activity relationships can be inferred for 2-(phenoxy)-N-ethylethanamine derivatives:

  • Substitution on the Phenyl Ring: The presence and position of a chloro group on the phenoxy ring are critical for activity. In the related 2-(hydroxyphenyl)ethylamine series, a 4-chloro substituent is tolerated and can lead to high affinity ligands.[1] For adrenergic agonists, a 3-chlorophenyl group is a key feature of some potent and selective compounds.[2]

  • N-Alkylation: Substitution on the nitrogen atom of the ethylamine side chain significantly influences receptor affinity and selectivity.

    • For dopamine D2 receptors, the introduction of two n-propyl groups or a combination of an n-propyl and a phenylethyl group can increase affinity and selectivity.[1]

    • The N-substituent is also a critical determinant for activity at adrenergic receptors.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of the compounds discussed.

Radioligand Binding Assays for Dopamine Receptors

Objective: To determine the affinity of test compounds for dopamine D1 and D2 receptors.

Protocol:

  • Membrane Preparation: Rat striatum tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • For D1 receptors , membranes are incubated with the selective radioligand [³H]SCH 23390.

    • For D2 receptors , membranes are incubated with the selective radioligand [³H]spiperone.

  • Competition Assay: The assay is performed in the presence of increasing concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[1]

Functional Assays for Adrenergic Receptors (cAMP Accumulation)

Objective: To determine the functional activity (agonist or antagonist) of test compounds at β-adrenergic receptors.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3 adrenergic receptor are cultured in appropriate media.

  • Assay:

    • Cells are seeded in multi-well plates and grown to confluence.

    • The cells are then incubated with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (effective concentration to produce 50% of the maximal response) and intrinsic activity (IA, maximal response relative to a full agonist) are calculated.[2]

Mandatory Visualizations

Signaling Pathway for Gs-Coupled Adrenergic Receptors

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Ligand Agonist (e.g., Adrenergic Analog) Ligand->Receptor Binds ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Lipolysis, Glycogenolysis) PKA->Cellular_Response Phosphorylates targets leading to Binding_Assay_Workflow Start Start: Tissue Homogenization & Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Start->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Liquid Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis: IC50 & Ki Determination Counting->Analysis SAR_Logic Core 2-(Phenoxy)-N-ethylethanamine Scaffold Phenyl_Sub Phenyl Ring Substituents (e.g., -Cl position) Core->Phenyl_Sub Modified by N_Sub N-Alkyl Substituents (e.g., -Et, -Pr, -PhEt) Core->N_Sub Modified by Activity Biological Activity (Affinity & Selectivity) Phenyl_Sub->Activity Influences N_Sub->Activity Influences

References

Establishing a Reference Standard for 2-(3-Chlorophenoxy)-N-ethylethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for the compound 2-(3-Chlorophenoxy)-N-ethylethanamine. A well-characterized reference standard is crucial for the accurate quantification, identification, and quality control of this substance in research and development. This document outlines the synthesis, purification, and rigorous analytical characterization required to establish a primary reference material. Furthermore, it compares common analytical techniques used for certification and provides detailed experimental protocols.

Synthesis and Purification

  • Williamson Ether Synthesis: 3-Chlorophenol can be reacted with a suitable 2-halo-N-ethylethanamine derivative (e.g., 2-bromo-N-ethylethanamine or 2-chloro-N-ethylethanamine) in the presence of a base such as potassium carbonate in an appropriate solvent like acetonitrile.

  • Purification: The crude product should be purified to a high degree of chemical purity. Common purification techniques include column chromatography over silica gel and recrystallization. The choice of solvent for recrystallization will depend on the physical properties of the synthesized compound and should be optimized to yield high-purity crystals.

Characterization of the Reference Standard

Once synthesized and purified, the candidate reference standard must be thoroughly characterized to confirm its identity and determine its purity. A combination of analytical techniques should be employed to provide orthogonal data, ensuring a comprehensive evaluation.

Table 1: Comparison of Analytical Techniques for Characterization

Analytical TechniqueInformation ProvidedPurity AssessmentKey Experimental Parameters
High-Performance Liquid Chromatography (HPLC) Retention time (identity), peak area (purity), detection of non-volatile impuritiesHigh-resolution separation of impurities. Purity is typically determined by area normalization.Column type (e.g., C18), mobile phase composition and gradient, flow rate, detection wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) Retention time (identity), mass spectrum (structural confirmation), detection of volatile impuritiesExcellent for volatile and semi-volatile impurities. Mass selective detector provides high specificity.Column type (e.g., DB-5ms), temperature program, injection mode, ionization mode (e.g., Electron Ionization).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical shifts, coupling constants, and integration provide unambiguous structural confirmation.Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.Spectrometer frequency, solvent, internal standard (for qNMR), pulse sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups (e.g., C-O, C-N, C-Cl, aromatic C-H).Primarily for identity confirmation, not a primary method for purity assessment.Sample preparation (e.g., KBr pellet, thin film), spectral range.
Elemental Analysis (CHN Analysis) Percentage composition of Carbon, Hydrogen, and Nitrogen.Comparison of theoretical and experimentally determined elemental composition provides an indication of purity.Sample weight, combustion temperature.

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable characterization of the reference standard.

3.1 High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass selective detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

  • Injector: Split/splitless injector in split mode.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-500.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For quantitative analysis (qNMR), a certified internal standard (e.g., maleic acid) of known purity and weight must be added to the sample.

Establishing the Reference Standard Workflow

The logical flow for establishing a reference standard is critical to ensure a robust and well-documented process.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Documentation & Certification Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Purified Compound Purity Purity Determination (HPLC, GC-MS, qNMR, Elemental Analysis) Characterization->Purity Documentation Comprehensive Documentation of all Experimental Data Purity->Documentation Analytical Data Certification Certification of the Reference Standard with Purity Value and Uncertainty Documentation->Certification cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand This compound GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

In the development and manufacturing of pharmaceutical compounds, the rigorous validation of analytical methods is paramount to ensure product quality, safety, and efficacy. Cross-validation of these methods provides an essential layer of assurance, demonstrating the consistency and reliability of analytical data across different techniques. This guide presents a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 2-(3-Chlorophenoxy)-N-ethylethanamine. The following sections detail the experimental protocols, present a comparative summary of validation parameters, and illustrate the associated workflows.

The principles of analytical method validation are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated.[1][2][3] Cross-validation, in this context, involves comparing the results from two distinct analytical methods to ensure their equivalence and reliability.[4][5]

Comparative Validation Data

The performance of the hypothetical HPLC and GC-MS methods for the analysis of this compound was evaluated against key validation parameters as stipulated by ICH Q2(R1). The results are summarized in the table below.

Validation ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Linearity (R²) 0.99950.9998R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 102.1%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.10%≤ 2.0%
- Intermediate Precision1.25%1.55%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mLReportable
Specificity No interference from placeboNo interference from placeboNo interference
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below. These protocols are foundational to the cross-validation process.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of this compound in a drug substance.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the drug substance equivalent to 10 mg of this compound and dissolve in 100 mL of mobile phase.

3. Validation Parameters Evaluation:

  • Linearity: Prepare a series of standard solutions ranging from 1 µg/mL to 150 µg/mL.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at 80%, 100%, and 120% of the nominal concentration.

  • Precision: Analyze six replicate preparations of the standard solution for repeatability. For intermediate precision, repeat the analysis on a different day with a different analyst.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers a highly sensitive and selective approach for the quantification of this compound.

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Monitored Ions (m/z): [Precursor ion], [Product ion 1], [Product ion 2] (Specific ions to be determined based on fragmentation pattern)

2. Standard and Sample Preparation:

  • Standard Solution (10 µg/mL): Prepare a stock solution of 1 mg/mL in methanol. Dilute to the working concentration with methanol.

  • Sample Solution (10 µg/mL): Extract a known amount of the drug substance with methanol and dilute to the final concentration.

3. Validation Parameters Evaluation:

  • Linearity: Prepare a series of standard solutions ranging from 0.01 µg/mL to 25 µg/mL.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at low, medium, and high concentrations.

  • Precision: Analyze six replicate injections of the standard solution for repeatability. For intermediate precision, repeat the analysis on a different day.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.

Visualizations

The following diagrams illustrate the workflows associated with the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion DefineAnalyte Define Analyte: This compound SelectMethods Select Methods: HPLC & GC-MS DefineAnalyte->SelectMethods DefineParams Define Validation Parameters (ICH Q2) SelectMethods->DefineParams DevelopHPLC Develop & Optimize HPLC Method DefineParams->DevelopHPLC DevelopGCMS Develop & Optimize GC-MS Method DefineParams->DevelopGCMS ValidateHPLC Validate HPLC Method DevelopHPLC->ValidateHPLC ValidateGCMS Validate GC-MS Method DevelopGCMS->ValidateGCMS CompareResults Compare Validation Data ValidateHPLC->CompareResults ValidateGCMS->CompareResults AssessEquivalence Assess Method Equivalence CompareResults->AssessEquivalence Conclusion Conclusion on Cross-Validation AssessEquivalence->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

HPLC_Workflow PrepMobilePhase Prepare Mobile Phase EquilibrateSystem Equilibrate HPLC System PrepMobilePhase->EquilibrateSystem PrepStandard Prepare Standard Solution Inject Inject Samples & Standards PrepStandard->Inject PrepSample Prepare Sample Solution PrepSample->Inject EquilibrateSystem->Inject AcquireData Acquire Chromatographic Data Inject->AcquireData ProcessData Process Data (Peak Integration, Quantification) AcquireData->ProcessData Report Generate Report ProcessData->Report

Caption: Experimental workflow for the HPLC analysis.

GCMS_Workflow PrepStandard Prepare Standard Solution Inject Inject Samples & Standards PrepStandard->Inject PrepSample Prepare Sample Solution PrepSample->Inject SetupGCMS Setup GC-MS System (Oven Program, MS Parameters) SetupGCMS->Inject AcquireData Acquire Mass Spectral Data Inject->AcquireData ProcessData Process Data (Peak Identification, Quantification) AcquireData->ProcessData Report Generate Report ProcessData->Report

Caption: Experimental workflow for the GC-MS analysis.

References

A Comparative Guide to the Structure-Activity Relationship of Chlorophenoxyethanamines as Histamine H₃ Receptor Antagonists and Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of chlorophenoxyethanamine derivatives, focusing on their performance as histamine H₃ (H₃R) receptor antagonists and anticonvulsant agents. Experimental data from key studies are presented to offer an objective analysis of these compounds against alternative H₃R antagonists.

Introduction to Chlorophenoxyethanamines

Chlorophenoxyethanamine derivatives have emerged as a promising class of non-imidazole histamine H₃ receptor antagonists. The H₃ receptor, a presynaptic autoreceptor in the central nervous system, regulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological disorders, including epilepsy, cognitive deficits, and sleep-wake cycle disturbances. The exploration of non-imidazole scaffolds like chlorophenoxyethanamines is driven by the desire to overcome the limitations of early imidazole-based antagonists, such as potential interactions with cytochrome P450 enzymes.

Core Structure and Key Modifications

The general structure of the chlorophenoxyethanamine derivatives discussed in this guide consists of a chlorophenoxy group linked via an alkyl spacer to a cyclic amine moiety, typically a piperidine or a related heterocycle. The key areas of structural modification that influence biological activity include:

  • Position of the Chlorine Atom: The substitution pattern of the chlorine atom on the phenoxy ring significantly impacts receptor affinity.

  • Length of the Alkyl Spacer: The number of carbon atoms in the linker between the phenoxy ring and the amine influences both H₃R binding and anticonvulsant activity.

  • Nature of the Cyclic Amine: Modifications to the cyclic amine headgroup affect the overall pharmacological profile of the compounds.

Comparative Performance Data

The following tables summarize the quantitative data for a series of chlorophenoxyalkylamine derivatives and compare them with established and alternative histamine H₃ receptor antagonists.

Table 1: Histamine H₃ Receptor Binding Affinity and Functional Antagonism of Chlorophenoxyalkylamine Derivatives
Compound IDR (Position of Cl)n (Alkyl Chain Length)Amine MoietyhH₃R Ki (nM)[1]EC₅₀ (nM) in cAMP Assay[1]
10 4-Cl5Piperidine133[1]72[1]
25 4-Cl5Azepane128[1]75[1]
12 2-Cl7Piperidine>10000-
15 3-Cl5Piperidine1330-
18 4-Cl7Piperidine210-

Key Observations:

  • 4-chloro substitution on the phenoxy ring consistently results in the highest affinity for the human H₃ receptor.[1]

  • A spacer length of five to seven carbon atoms appears to be optimal for H₃R binding.

  • Both piperidine and azepane moieties are well-tolerated as the basic amine headgroup.

Table 2: Anticonvulsant Activity of Chlorophenoxyalkylamine Derivatives in the MES Model
Compound IDR (Position of Cl)n (Alkyl Chain Length)Amine MoietyED₅₀ (mg/kg, i.p.) in Rat MES Test[1]Protective Index (PI = TD₅₀/ED₅₀)[1]
20 4-Cl5Piperidine14[1]3.2[1]
26 4-Cl5Azepane13.18[1]3.8[1]
10 4-Cl5Piperidine>100-
25 4-Cl5Azepane>100-

Key Observations:

  • Interestingly, the compounds with the highest H₃R affinity (10 and 25) did not show the most potent anticonvulsant activity in the maximal electroshock (MES) seizure model.[1]

  • Compounds 20 and 26, both 4-chloro substituted derivatives with a five-carbon spacer, demonstrated significant anticonvulsant effects with favorable protective indices.[1] This suggests that the structural requirements for H₃R antagonism and anticonvulsant activity may not be identical.

Table 3: Comparison with Alternative Non-Imidazole Histamine H₃ Receptor Antagonists
Compound Name/ClassRepresentative CompoundhH₃R Ki (nM)Key Structural Features
Chlorophenoxyethanamines Compound 25128[1]Chlorophenoxy group, alkyl spacer, cyclic amine
Benzofuran Derivatives ABT-2391.2[2]Benzofuran core, pyrrolidine moiety
Pyrrolidine Derivatives (2S,4R)-1-[2-(4-cyclobutyl-[2][3]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone~1-10 (undisclosed)[4]Substituted pyrrolidine core
Piperidine Derivatives BF2.6490.16[5]Piperidine ring with a 3-(4-chlorophenyl)propoxy side chain

Key Observations:

  • Several classes of non-imidazole H₃R antagonists, such as benzofuran, pyrrolidine, and piperidine derivatives, exhibit significantly higher binding affinities (lower Ki values) than the reported chlorophenoxyethanamine series.[2][5]

  • These alternative scaffolds often incorporate different core structures and linker strategies to achieve high potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Histamine H₃ Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H₃ receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H₃ receptor (e.g., CHO-K1 or HEK293 cells) are used.

  • Radioligand: A radiolabeled H₃R antagonist, such as [³H]-Nα-methylhistamine, is used as the tracer.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay determines whether a compound acts as an antagonist at the Gαi/o-coupled H₃ receptor.

  • Cell Culture: CHO-K1 cells stably expressing the human H₃ receptor are cultured.

  • Treatment: Cells are pre-incubated with the test compound (potential antagonist) followed by stimulation with a known H₃R agonist (e.g., (R)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor like IBMX and an adenylyl cyclase activator like forskolin.

  • cAMP Measurement: The intracellular cyclic AMP (cAMP) levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the EC₅₀ value is determined.

Maximal Electroshock (MES) Seizure Model in Rats

This in vivo model is used to evaluate the anticonvulsant efficacy of a compound.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: A supramaximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.

  • Data Analysis: The median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated. The protective index (PI) is determined by dividing the median toxic dose (TD₅₀) by the ED₅₀.

Visualizing Key Relationships and Pathways

The following diagrams illustrate the logical relationship of the Structure-Activity Relationship (SAR) and the signaling pathway of the Histamine H₃ Receptor.

SAR_Chlorophenoxyethanamines cluster_structure Chemical Structure cluster_activity Biological Activity Chlorophenoxy_Ring Chlorophenoxy Ring Chlorine_Position Chlorine Position (e.g., 4-Chloro) Chlorophenoxy_Ring->Chlorine_Position Alkyl_Spacer Alkyl Spacer Spacer_Length Spacer Length (5-7 carbons) Alkyl_Spacer->Spacer_Length Cyclic_Amine Cyclic Amine Amine_Type Amine Type (Piperidine vs. Azepane) Cyclic_Amine->Amine_Type H3R_Antagonism H3R Antagonism Anticonvulsant_Activity Anticonvulsant Activity Chlorine_Position->H3R_Antagonism Influences Affinity Chlorine_Position->Anticonvulsant_Activity Important for Efficacy Spacer_Length->H3R_Antagonism Optimal Length Spacer_Length->Anticonvulsant_Activity Optimal Length Amine_Type->H3R_Antagonism Tolerated Variation

Caption: Structure-Activity Relationship of Chlorophenoxyethanamines.

H3R_Signaling_Pathway cluster_downstream Downstream Effects Histamine Histamine H3_Receptor Histamine H3 Receptor (GPCR) Histamine->H3_Receptor Binds to G_Protein Gαi/o Protein H3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) G_Protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified Histamine H₃ Receptor Signaling Pathway.

Conclusion

The structure-activity relationship of chlorophenoxyethanamines reveals that specific structural features are crucial for their activity as histamine H₃ receptor antagonists and anticonvulsants. While 4-chloro substitution on the phenoxy ring and an optimal alkyl spacer length are important for H₃R affinity, the direct correlation between high H₃R binding and potent anticonvulsant activity is not straightforward, suggesting a more complex mechanism of action for the anticonvulsant effects.

Compared to other non-imidazole H₃R antagonists, the currently reported chlorophenoxyethanamines exhibit more moderate receptor affinities. This highlights the potential for further optimization of this scaffold to enhance potency. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating the rational design of novel and more effective therapeutic agents targeting the histamine H₃ receptor.

References

Assessing Batch-to-Batch Variability of 2-(3-Chlorophenoxy)-N-ethylethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The consistency of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and manufacturing. Batch-to-batch variability of a starting material like 2-(3-Chlorophenoxy)-N-ethylethanamine can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for assessing such variability through rigorous analytical testing and comparison with a potential, hypothetical alternative, "Alternative Compound A."

The following sections detail the analytical methodologies, present comparative data for three hypothetical batches of this compound and one batch of Alternative Compound A, and outline the workflows for a thorough variability assessment.

Comparative Analysis of Key Quality Attributes

A critical aspect of managing batch-to-batch variability is the consistent monitoring of key quality attributes. The following table summarizes hypothetical data for three different batches of this compound and a comparative alternative.

Table 1: Comparison of Key Quality Attributes

ParameterBatch 1Batch 2Batch 3Alternative Compound AAcceptance Criteria
Appearance White Crystalline PowderWhite Crystalline PowderOff-White Crystalline PowderWhite to Off-White PowderWhite to Off-White Crystalline Powder
Identity (FTIR) ConformsConformsConformsConformsConforms to Reference
Purity (HPLC, % Area) 99.8%99.5%99.1%99.9%≥ 99.0%
Impurity A (HPLC, % Area) 0.08%0.15%0.25%0.05%≤ 0.15%
Impurity B (HPLC, % Area) 0.05%0.10%0.18%Not Detected≤ 0.10%
Unknown Impurities (Total, % Area) 0.07%0.25%0.47%0.05%≤ 0.50%
Residual Solvents (GC-HS, ppm)
Methanol507512030≤ 100 ppm
Toluene20355515≤ 50 ppm
Water Content (Karl Fischer, % w/w) 0.15%0.25%0.40%0.10%≤ 0.50%
Melting Point (°C) 85-8784-8682-8590-9284-88°C

Experimental Protocols

Detailed and consistent execution of analytical methods is fundamental to obtaining reliable data for batch-to-batch comparison.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Objective: To determine the purity of this compound and quantify known and unknown impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
  • Objective: To quantify residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO).

Karl Fischer Titration for Water Content
  • Objective: To determine the water content.

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Titrant: Karl Fischer reagent.

  • Solvent: Anhydrous Methanol.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and add it to the titration vessel.

Visualization of Workflows and Relationships

Visual diagrams are essential for understanding complex experimental processes and logical flows.

Batch_Variability_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Outcome Batch1 Batch 1 FTIR FTIR (Identity) Batch1->FTIR Trend Trend Analysis Across Batches Batch1->Trend Batch2 Batch 2 Batch2->FTIR Batch2->Trend Batch3 Batch 3 Batch3->FTIR Batch3->Trend AltA Alternative A AltA->FTIR HPLC HPLC (Purity, Impurities) GC_HS GC-HS (Residual Solvents) HPLC->GC_HS KF Karl Fischer (Water Content) GC_HS->KF MP Melting Point KF->MP Compare Compare Against Specifications MP->Compare FTIR->HPLC Accept Batch Acceptance Compare->Accept All Pass Reject Batch Rejection & Investigation Compare->Reject Any Fail Trend->Reject Adverse Trend

Caption: Workflow for assessing batch-to-batch variability.

Forced_Degradation_Pathway cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid Acid Hydrolysis Parent 2-(3-Chlorophenoxy)- N-ethylethanamine Acid->Parent Base Base Hydrolysis Base->Parent Oxidation Oxidation (H2O2) Oxidation->Parent Thermal Thermal (Heat) Thermal->Parent Photo Photolytic (Light) Photo->Parent Deg1 Degradant 1 (e.g., Hydrolysis Product) Parent->Deg1 Hydrolysis Deg2 Degradant 2 (e.g., Oxidation Product) Parent->Deg2 Oxidation

A Comparative Guide to the Quantitative Analysis of 2-(3-Chlorophenoxy)-N-ethylethanamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-(3-Chlorophenoxy)-N-ethylethanamine, a substituted phenoxyethylamine derivative. Due to the limited availability of direct analytical data for this specific compound, this guide leverages robust data from structurally and pharmacologically similar compounds, namely Venlafaxine and Atomoxetine. These compounds share the core phenoxyethylamine scaffold and are well-characterized, offering valuable insights into the most effective analytical approaches.

The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide presents a comparative summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Quantitative Methods

The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of phenoxyethylamine derivatives, using Venlafaxine and Atomoxetine as representative examples. These values provide an expected baseline for the quantitative analysis of this compound.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for the Analysis of Venlafaxine

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.05 ng/mL[1]Typically higher than LC-MS/MS
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[1][2]Not commonly reported for this analyte
Linearity Range 0.1 - 600 ng/mL[1][3]Not commonly reported for this analyte
Sample Preparation Protein Precipitation, LLE, SPE[2][3][4]LLE, Derivatization (dehydrogenation)
Throughput HighModerate
Derivatization Required NoYes
Primary Application Bioanalysis (plasma, urine)[2][3][4]Therapeutic Drug Monitoring

Table 2: Comparison of LC-MS/MS and GC-MS Methods for the Analysis of Atomoxetine

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.25 - 0.3 ng/mL[5][6]Not explicitly stated, LOQ is 200 ng/mL
Limit of Quantification (LOQ) 1.22 - 3 ng/mL[6][7]200 ng/mL[5][8]
Linearity Range 1 - 1000 ng/mL[5]200 - 2000 ng/mL[5][8]
Sample Preparation Protein Precipitation, LLE[5][6][7]LLE[5][8]
Throughput HighModerate
Derivatization Required NoNo (for the reported method)
Primary Application Bioanalysis (plasma, urine, oral fluid)[5][7]Therapeutic Drug Monitoring[5][8]

Experimental Protocols

LC-MS/MS Method for Phenoxyethylamine Derivatives in Biological Matrices (Proxy Method)

This protocol is a generalized procedure based on validated methods for venlafaxine and atomoxetine and is expected to be applicable for this compound with appropriate optimization.

a. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 100 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

b. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5-10% B, ramp up to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions. For related compounds, typical transitions involve the precursor ion [M+H]+ and characteristic fragment ions.

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

GC-MS Method for Phenoxyethylamine Derivatives in Biological Matrices (Proxy Method)

This protocol is a generalized procedure and may require derivatization for optimal performance with this compound.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add an internal standard.

  • Add 100 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).

  • Vortex for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. If derivatization is needed, proceed with the derivatization step before reconstitution.

b. Gas Chromatography Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 - 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte and internal standard. A full scan can be used for initial identification.

Visualizations

experimental_workflow_lcmsms LC-MS/MS Experimental Workflow sample Biological Sample (e.g., Plasma) is_add Add Internal Standard sample->is_add precipitation Protein Precipitation (e.g., Acetonitrile) is_add->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection data_analysis Data Acquisition and Analysis (MRM) lc_injection->data_analysis experimental_workflow_gcms GC-MS Experimental Workflow sample Biological Sample (e.g., Plasma) is_add Add Internal Standard & Basify sample->is_add lle Liquid-Liquid Extraction (e.g., MTBE) is_add->lle evaporation Evaporation of Organic Layer lle->evaporation derivatization Derivatization (Optional) evaporation->derivatization reconstitution Reconstitution derivatization->reconstitution gc_injection Inject into GC-MS reconstitution->gc_injection data_analysis Data Acquisition and Analysis (SIM) gc_injection->data_analysis signaling_pathway Hypothetical Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (e.g., NET, SERT) vesicle Vesicular Monoamine Transporter (VMAT) released_monoamine Released Monoamine vesicle->released_monoamine Release monoamine Monoamine (e.g., Norepinephrine) monoamine->vesicle Packaging released_monoamine->transporter Reuptake receptor Postsynaptic Receptor released_monoamine->receptor Binding response Signal Transduction & Cellular Response receptor->response analyte 2-(3-Chlorophenoxy) -N-ethylethanamine analyte->transporter Inhibition

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(3-Chlorophenoxy)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 2-(3-Chlorophenoxy)-N-ethylethanamine. The following procedures are based on general guidelines for the disposal of chlorophenoxy compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, it is imperative to consult with a certified chemical waste disposal professional before proceeding.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety goggles or a face shield
Body Protection Lab coat or chemical-resistant apron
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate

Potential Hazards:

Compounds within the chlorophenoxy class are known to be hazardous.[1][2][3][4] Assume that this compound may:

  • Cause skin and eye irritation.[1][3]

  • Be harmful if swallowed or inhaled.[1][3]

  • Be toxic to aquatic life with long-lasting effects.[4][5]

First Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[2][3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1][3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3] In all cases of exposure, seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of chlorophenoxy compounds is incineration.[6] This should only be performed by a licensed and certified chemical waste disposal facility.

  • Segregation and Storage:

    • Isolate the this compound waste from other laboratory chemicals.

    • Store the waste in a clearly labeled, sealed, and compatible container. The container should be in a cool, dry, and well-ventilated area away from incompatible materials.

  • Contact a Certified Waste Disposal Partner:

    • Engage a professional chemical waste management company that is certified to handle and incinerate hazardous chemical waste.

    • Provide them with all available information about the chemical, including its name, quantity, and any known hazards.

  • Documentation and Labeling:

    • Properly label the waste container with the chemical name, hazard symbols, and any other information required by local and national regulations.

    • Maintain a detailed record of the waste, including the amount and date of generation.

  • Arranging for Pickup and Disposal:

    • Schedule a pickup with the certified waste disposal company.

    • Ensure all necessary paperwork is completed for the transportation and disposal of the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste consult Consult Safety Data Sheet (SDS) (If unavailable, proceed with caution) start->consult identify_hazards Identify Hazards (Skin/Eye Irritant, Harmful if Swallowed/Inhaled) consult->identify_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->wear_ppe segregate Segregate and Store Waste in Labeled, Sealed Container wear_ppe->segregate contact_vendor Contact Certified Chemical Waste Disposal Vendor segregate->contact_vendor provide_info Provide Chemical Information to Vendor contact_vendor->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup document Complete all Necessary Disposal Documentation schedule_pickup->document end_process End: Waste is Properly Disposed of by Incineration document->end_process

Disposal workflow for this compound.

Disclaimer: The information provided is based on general guidelines for a class of related chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always prioritize consulting with qualified environmental, health, and safety professionals for guidance tailored to your specific situation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenoxy)-N-ethylethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenoxy)-N-ethylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.